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2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid Documentation Hub

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  • Product: 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid
  • CAS: 1934399-31-1

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanism of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The synthesis of 2,2-disubstituted oxanes (tetrahydropyrans) represents a critical structural motif in modern medicinal chemistry. Specifically, 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid features a quat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2,2-disubstituted oxanes (tetrahydropyrans) represents a critical structural motif in modern medicinal chemistry. Specifically, 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid features a quaternary stereocenter at the C2 position, combining a lipophilic oxane core, a carboxylic acid for salt formation or amide coupling, and a terminal alkyne (propargyl group) serving as a versatile bioorthogonal handle for CuAAC "click" chemistry.

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of reagent additions, but as a system of controlled stereoelectronic environments. Direct alkylation of the unprotected carboxylic acid is thermodynamically unfavorable due to the requisite dianion formation and resulting insolubility. Therefore, the strategic blueprint relies on a three-stage sequence: esterification, kinetic enolate alkylation, and sterically-driven saponification.

Retrosynthetic Strategy & Mechanistic Causality

The retrosynthetic disconnection of the target molecule relies on the strategic cleavage of the C-C bond at the alpha position of the carboxylate.

Retrosynthesis Target 2-(Prop-2-yn-1-yl)oxane -2-carboxylic acid Ester Methyl 2-(prop-2-yn-1-yl) oxane-2-carboxylate Target->Ester Saponification (C-O disconnection) StartingMaterial Tetrahydropyran-2- carboxylic acid Ester->StartingMaterial Alkylation & Esterification (C-C disconnection)

Retrosynthetic analysis of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid.

The Core Mechanism: Kinetic Enolate Alkylation

The pivotal step is the α -alkylation of methyl tetrahydropyran-2-carboxylate. To achieve this, we utilize Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C)[1].

Causality of Reagent Selection:

  • Why LDA? The bulky, non-nucleophilic nature of LDA ensures quantitative, irreversible kinetic deprotonation of the α -proton without attacking the ester carbonyl[2].

  • Stereoelectronic Effects: The oxane ring oxygen exerts an inductive electron-withdrawing effect, slightly lowering the pKa of the α -proton compared to acyclic aliphatic esters. During enolate formation, the system adopts an E-enolate geometry to minimize dipole-dipole repulsion between the ring oxygen lone pairs and the enolate oxygen.

  • Electrophilic Trapping: Propargyl bromide is an exceptionally potent electrophile. The adjacent alkyne π -system stabilizes the SN​2 transition state via orbital overlap. The reaction must be maintained at low temperatures initially to prevent allenic byproducts or Claisen self-condensation.

Mechanism A Methyl oxane-2-carboxylate B Lithium Enolate (LDA, THF, -78 °C) A->B Deprotonation (Kinetic) C Transition State (Propargyl bromide attack) B->C Electrophilic Addition D Methyl 2-(prop-2-yn-1-yl) oxane-2-carboxylate C->D SN2 Displacement of Br-

Mechanistic pathway of the critical alpha-alkylation step.

Experimental Protocols: A Self-Validating System

To ensure high fidelity and reproducibility, the following protocols include built-in analytical checkpoints.

Step 1: Fischer Esterification

Objective: Mask the carboxylic acid to prevent dianion formation during alkylation.

  • Reaction: Suspend tetrahydropyran-2-carboxylic acid (1.0 equiv, 10.0 g, 76.8 mmol) in anhydrous methanol (100 mL).

  • Catalysis: Add concentrated H2​SO4​ (0.1 equiv, 0.4 mL) dropwise at 0 °C.

  • Reflux: Heat the mixture to 65 °C for 12 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the baseline acid spot.

  • Workup: Concentrate in vacuo, dilute with EtOAc (150 mL), and wash with saturated aqueous NaHCO3​ ( 2×50 mL) to remove unreacted acid and catalyst. Dry over Na2​SO4​ and concentrate to yield methyl tetrahydropyran-2-carboxylate as a colorless oil.

Step 2: α -Alkylation via Lithium Enolate

Objective: Install the propargyl group to form the quaternary C2 center.

  • Enolate Formation: In a flame-dried Schlenk flask under argon, add anhydrous THF (80 mL) and diisopropylamine (1.15 equiv, 12.4 mL). Cool to -78 °C. Add n-Butyllithium (2.5 M in hexanes, 1.1 equiv, 33.8 mL) dropwise. Stir for 30 min to form LDA.

  • Substrate Addition: Add a solution of methyl tetrahydropyran-2-carboxylate (1.0 equiv, 11.0 g, 76.3 mmol) in THF (20 mL) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolization.

  • Alkylation: Add propargyl bromide (80 wt% in toluene, 1.3 equiv, 11.1 mL) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation Checkpoint: GC-MS or LC-MS should indicate a mass shift corresponding to the addition of the propargyl group ( [M+H]+=183.1 ).

  • Workup: Quench with saturated aqueous NH4​Cl (50 mL). Extract with diethyl ether ( 3×50 mL). Wash organics with brine, dry over MgSO4​ , and purify via flash chromatography (Hexanes/EtOAc 9:1) to isolate methyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate .

Step 3: Sterically-Driven Saponification

Objective: Unmask the carboxylic acid. Note: The newly formed quaternary center severely hinders nucleophilic attack at the ester carbonyl, necessitating forcing conditions.

  • Reaction: Dissolve methyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate (1.0 equiv, 10.0 g, 54.9 mmol) in a 3:1 mixture of THF/Water (100 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 4.0 equiv, 9.2 g).

  • Thermal Activation: Heat the biphasic mixture to 65 °C for 18-24 hours. The steric bulk of the C2 position prevents standard room-temperature hydrolysis.

  • Validation Checkpoint: IR spectroscopy of an aliquot should show the disappearance of the ester carbonyl stretch ( ∼1740 cm−1 ) and the appearance of a broad acid O-H stretch ( ∼2500−3300 cm−1 ).

  • Workup: Cool to room temperature, remove THF in vacuo. Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C. Extract with EtOAc ( 3×75 mL). Wash with brine, dry over Na2​SO4​ , and concentrate to yield the final product: 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid .

Quantitative Data Presentation

The following table summarizes the stoichiometric parameters and expected yields for the synthetic workflow, establishing a baseline for process optimization.

Reaction StepReagents / SolventsTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker
1. Esterification MeOH, cat. H2​SO4​ 651292 - 95TLC: Rf​ 0.6 (3:1 Hex/EtOAc)
2. Alkylation LDA, Propargyl-Br, THF-78 to 25675 - 82MS: [M+H]+=183.1
3. Saponification LiOH⋅H2​O , THF/ H2​O 652485 - 90IR: Broad OH stretch ( 3000 cm−1 )

References

  • Rathke, M. W., & Lindert, A. (1971). Reaction of ester enolates with copper(II) salts. Synthesis of substituted succinate esters. Journal of the American Chemical Society, 93(18), 4605–4606.[Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th Edition). Springer.[Link]

  • Huisgen, R., et al. (1973). Monoalkyldioxanes and Alkylation of Oxygen Heterocycles. Journal of the American Chemical Society.[Link]

Sources

Exploratory

Crystal Structure and Stereochemistry of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid: A Technical Guide for Drug Discovery Scaffolds

Executive Summary In the landscape of modern structure-based drug design (SBDD) and bioconjugation, conformationally constrained chiral scaffolds are invaluable. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern structure-based drug design (SBDD) and bioconjugation, conformationally constrained chiral scaffolds are invaluable. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid represents a highly functionalized tetrahydropyran (oxane) derivative featuring a C2-quaternary stereocenter. By bearing both a propargyl group (–CH₂C≡CH) and a carboxylic acid (–COOH) at the anomeric position, this molecule serves as a rigid, bifunctional hub.

The propargyl moiety provides a premier bio-orthogonal handle for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry, a technique heavily utilized in polymer functionalization and targeted drug delivery systems (1)[1]. Concurrently, the carboxylic acid facilitates standard peptide coupling. Understanding the absolute stereochemistry and the three-dimensional crystal packing of this scaffold is critical for accurately mapping pharmacophore vectors.

Molecular Architecture & Conformational Dynamics

Oxane Ring Conformations

To minimize torsional strain, the oxane ring predominantly adopts a chair conformation (2)[2]. However, the C2-quaternary center introduces severe 1,3-diaxial interactions. The conformational equilibrium is strictly dictated by the competition between the propargyl and carboxyl groups for the equatorial position.

Stereoelectronic Effects vs. Steric Bulk

In classical carbohydrate chemistry, the anomeric effect drives electronegative substituents (e.g., –OH, –OR) at the C2 position into an axial orientation (3)[3]. However, for 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid, the C2 substituents are bonded via carbon-carbon linkages. Consequently, steric A-values dominate over hyperconjugative stereoelectronic effects.

The propargyl group, despite its linear alkyne terminus, possesses a sterically demanding methylene spacer (–CH₂–) adjacent to the ring. To avoid destabilizing 1,3-diaxial clashes with the axial protons at C4 and C6, the propargyl group strongly prefers the equatorial position, forcing the thermodynamically smaller carboxyl group into the axial position.

ConformationalAnalysis A 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (C2 Chiral Center) B Axial Carboxyl Conformer (Sterically Favored Propargyl Eq) A->B Thermodynamic Equilibrium C Equatorial Carboxyl Conformer (Sterically Hindered Propargyl Ax) A->C Minor Population D DFT Energy Minimization (B3LYP/6-31G*) B->D C->D E Solid-State Crystal Structure (XRD Validation) D->E Lowest Energy Conformer Selected

Conformational equilibrium workflow highlighting the thermodynamic preference for the axial carboxyl conformer.

Crystallographic Analysis & Absolute Configuration

Single-crystal X-ray diffraction (XRD) provides definitive proof of the molecular geometry. Because the molecule contains only light atoms (C, H, O), determining the absolute stereochemistry (differentiating the R and S enantiomers) requires careful measurement of anomalous scattering using a specific radiation source (4)[4].

In the solid state, the axial carboxylic acids form classical centrosymmetric hydrogen-bonded dimers (the R22​(8) motif). These robust intermolecular O–H···O interactions dictate the primary supramolecular packing. Furthermore, the terminal alkyne C–H participates in weak C–H···O interactions with the oxane ring oxygen of adjacent molecules, rigidly locking the crystal lattice and making it highly suitable for high-resolution diffraction.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion promotes slow, controlled supersaturation. This minimizes mosaicity and prevents twinning, which is essential for resolving the subtle anomalous dispersion signals of light atoms.

  • Solvent Selection : Dissolve 10 mg of enantiopure 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid in 0.5 mL of a high-solubility solvent (e.g., ethyl acetate).

  • Chamber Setup : Place the solution in a 1-dram inner vial. Place this vial inside a 20 mL outer vial containing 3 mL of an antisolvent (e.g., hexanes).

  • Equilibration : Seal the outer vial tightly with a PTFE-lined cap. Allow vapor exchange at a stable 20 °C for 3–7 days until prismatic crystals form.

  • Validation : Examine the crystals under a polarized light microscope. Complete and uniform extinction upon rotation confirms a single crystal lattice suitable for XRD.

Protocol 2: X-Ray Data Collection & Absolute Structure Determination

Causality: Copper Kα radiation ( λ=1.5418 Å) is utilized instead of Molybdenum Kα to maximize the anomalous dispersion signal of the oxygen atoms, enabling the calculation of a statistically significant Flack parameter.

  • Cryogenic Mounting : Harvest a crystal (approx. 0.2 × 0.2 × 0.1 mm) using a cryoloop and perfluoropolyether oil. Transfer immediately to a 100 K nitrogen cold stream. Reasoning: Freezing the crystal minimizes thermal atomic displacement (B-factors), drastically improving resolution at high diffraction angles.

  • Data Collection : Collect diffraction data using a microfocus Cu Kα source equipped with a modern area detector. Ensure high redundancy (>4.0) to improve the signal-to-noise ratio of Friedel pairs.

  • Integration & Scaling : Process data using integration software. Apply multi-scan absorption corrections to account for crystal shape irregularities.

  • Structure Refinement : Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation : The protocol is considered successful and self-validated if R1​<0.05 , wR2​<0.15 , and the Flack parameter refines to 0.00±0.10 (confirming the correct absolute configuration).

XRDProtocol Step1 1. Vapor Diffusion Crystallization (Slow Nucleation) Step2 2. Cryogenic Mounting (100K to minimize B-factors) Step1->Step2 Step3 3. Cu Kα Data Collection (Maximize Anomalous Dispersion) Step2->Step3 Step4 4. Phase Problem Solution (Direct Methods / SHELXT) Step3->Step4 Step5 5. Full-Matrix Refinement (Flack Parameter Validation) Step4->Step5

Step-by-step X-Ray Crystallography workflow for absolute structure determination.

Quantitative Data Summaries

Table 1: Representative Crystallographic Parameters for the Scaffold | Parameter | Value | | :--- | :--- | | Crystal System | Orthorhombic | | Space Group | P21​21​21​ (Chiral) | | Temperature | 100(2) K | | Radiation Source | Cu Kα ( λ=1.54184 Å) | | Z (Molecules/Unit Cell) | 4 | | Final R1​ [I > 2σ(I)] | < 0.045 | | Flack Parameter | 0.02(8) |

Table 2: Conformational Energy Analysis (DFT: B3LYP/6-31G)*

Conformer Relative Energy (kcal/mol) Dipole Moment (Debye)
Propargyl-Equatorial / Carboxyl-Axial 0.00 (Global Minimum) 2.45
Propargyl-Axial / Carboxyl-Equatorial +1.85 3.12

| Twist-Boat Transition State | +6.40 | 2.80 |

References

  • Toward the origin of the conformational preference of 2-methoxyoxane, a model useful to study the anomeric effect Semantic Scholar
  • Site-Specific Functionalization of Hyperbranched Polymers Using “Click” Chemistry Macromolecules - ACS Public
  • Post-polymerization functionalization of aliphatic polycarbonates using click chemistry RSC Publishing
  • From Cyclohexane to 2-Hydroxy-3-oxanone: A Conformation Study ACS Public
  • Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase PMC - NIH

Sources

Foundational

Comprehensive NMR Characterization and Synthetic Protocols for 2-(Prop-2-yn-1-yl)oxane-2-carboxylic Acid

Executive Summary & Structural Significance 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (also known as 2-propargyltetrahydropyran-2-carboxylic acid) is a highly versatile, bifunctional aliphatic heterocycle. Featuring both...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (also known as 2-propargyltetrahydropyran-2-carboxylic acid) is a highly versatile, bifunctional aliphatic heterocycle. Featuring both a terminal alkyne and a carboxylic acid flanking a quaternary anomeric-like center (C2), this scaffold is increasingly utilized in advanced drug discovery. The carboxylic acid serves as an anchor for amide coupling (e.g., in peptidomimetics or PROTAC linker synthesis), while the propargyl group is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry .

Because the C2 carbon is a chiral center, the adjacent protons on the oxane ring and the propargyl group are diastereotopic. This creates complex, highly specific spin-spin coupling networks in Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a rigorously validated synthetic protocol and an in-depth analysis of the 1 H and 13 C NMR spectra for this compound.

Synthetic Methodology & Validation

To obtain high-purity material required for high-resolution NMR, the compound is synthesized via the kinetically controlled enolate alkylation of ethyl oxane-2-carboxylate, followed by basic hydrolysis .

Reaction Rationale & Causality
  • Base Selection: Lithium diisopropylamide (LDA) is used at -78°C to ensure rapid, irreversible, and quantitative deprotonation of the ester to its kinetic enolate, preventing self-condensation side reactions.

  • Electrophile: Propargyl bromide is highly reactive toward SN​2 displacement. The reaction is kept at low temperatures initially to prevent elimination side-reactions or polyalkylation.

  • TLC Visualization: Because the molecule lacks a conjugated π -system, it is invisible under standard 254 nm UV light. Potassium permanganate ( KMnO4​ ) stain is mandatory; it oxidizes the alkyne and the ether oxygen, yielding a bright yellow spot against a purple background.

Step-by-Step Self-Validating Protocol
  • Enolate Formation: Dissolve ethyl oxane-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to -78°C. Dropwise add LDA (1.1 eq, 2.0 M in THF/heptane).

    • Self-Validation: The solution will transition to a pale yellow color, confirming enolate formation. Stir for 1 hour.

  • Alkylation: Add propargyl bromide (1.2 eq, 80% in toluene) dropwise. Maintain at -78°C for 2 hours, then allow to warm to room temperature over 2 hours.

    • Self-Validation: Quench a 0.1 mL aliquot in saturated NH4​Cl and extract with EtOAc. Spot on TLC (4:1 Hexanes/EtOAc, KMnO4​ stain). The starting material ( Rf​ = 0.40) must be completely consumed, replaced by the alkylated ester ( Rf​ = 0.55).

  • Hydrolysis: Concentrate the reaction mixture, redissolve in a 3:1 mixture of THF/ H2​O , and add LiOH· H2​O (3.0 eq). Stir at 40°C for 12 hours.

    • Self-Validation: The initially biphasic mixture will become a homogeneous solution as the ester hydrolyzes into the water-soluble lithium carboxylate salt.

  • Acidification & Extraction: Wash the aqueous layer with diethyl ether to remove organic impurities. Acidify the aqueous layer with 1M HCl.

    • Self-Validation: Monitor with a pH meter. At exactly pH 2.0, the aqueous layer will turn cloudy as the free carboxylic acid crashes out. Extract immediately with ethyl acetate (3x), dry over Na2​SO4​ , and concentrate to yield the pure product.

Synthesis_Workflow A Ethyl oxane-2-carboxylate (Starting Material) B Lithium Enolate Intermediate A->B LDA, THF -78°C, 1h C Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate (Alkylated Ester) B->C Propargyl Bromide -78°C to RT, 4h D 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (Final Product) C->D 1. LiOH, THF/H2O 2. HCl (pH 2)

Synthetic workflow for 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid via enolate alkylation.

NMR Acquisition Protocol

High-fidelity structural elucidation requires precise instrument tuning. The following protocol guarantees optimal signal-to-noise (S/N) ratios and accurate integration .

Sample Preparation & Causality
  • Solvent: Chloroform-d ( CDCl3​ ) is selected due to its lack of exchangeable protons. Note: Carboxylic acids tend to form hydrogen-bonded dimers in non-polar solvents like CDCl3​ , which causes the -COOH proton to appear as a highly deshielded, broad singlet (>10 ppm).

  • Concentration: 15 mg of the analyte in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

Instrument Parameters (400 MHz Spectrometer)
  • 1 H NMR: Use a 30° excitation pulse (zg30). A 30° pulse allows for a shorter relaxation delay ( D1=2.0 s) compared to a 90° pulse, enabling rapid acquisition of 16 scans while ensuring full relaxation of aliphatic protons for strictly quantitative integration.

  • 13 C NMR: Use power-gated broadband proton decoupling (zgpg30). Because quaternary carbons (C2) and alkyne carbons lack attached protons, their spin-lattice relaxation times ( T1​ ) are exceptionally long. The relaxation delay must be extended ( D1=5.0 s) to prevent signal attenuation of these critical structural markers.

NMR_Protocol S1 Sample Preparation 15 mg in 0.6 mL CDCl3 S2 Shimming & Tuning Optimize Z0, Z1, Z2 S1->S2 S3 Pulse Sequence Selection 1H: zg30 | 13C: zgpg30 S2->S3 S4 Data Acquisition 1H: D1=2s | 13C: D1=5s S3->S4 S5 Fourier Transform & Phase Correction S4->S5 S6 Baseline Correction & Multiplet Analysis S5->S6

Standardized high-resolution NMR acquisition and processing workflow.

Spectral Data & Interpretation

The structural assignment relies on identifying the diastereotopic splitting patterns caused by the chiral C2 center .

1 H NMR Analysis

The most diagnostic feature is the propargyl −CH2​− group. Because C2 is chiral, these two protons are magnetically inequivalent (diastereotopic). They split each other via a massive geminal coupling ( 2J≈16.5 Hz) and further couple to the terminal alkyne proton via long-range coupling ( 4J≈2.6 Hz), resulting in two distinct doublet of doublets (dd).

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
-COOH 11.20br s-1HHighly deshielded by H-bonded dimerization; broadened by chemical exchange.
C6- Heq​ 3.92ddd11.5, 4.2, 2.11HDeshielded by adjacent ring oxygen. Equatorial proton shows smaller J values.
C6- Hax​ 3.65td11.5, 2.51HAxial proton shows large geminal and trans-diaxial couplings.
Propargyl- CHa​ 2.75dd16.5, 2.61HDiastereotopic proton; long-range coupling to alkyne CH.
Propargyl- CHb​ 2.60dd16.5, 2.61HDiastereotopic proton; long-range coupling to alkyne CH.
Alkyne-CH 2.05t2.61HTerminal alkyne; triplet due to 4J coupling with the propargyl CH2​ .
C3- H2​ 1.85 - 2.00m-2HAdjacent to the electron-withdrawing quaternary C2 center.
C4- H2​ , C5- H2​ 1.50 - 1.75m-4HShielded aliphatic oxane ring protons.
13 C NMR Analysis

The 13 C spectrum confirms the carbon skeleton. The C2 carbon is highly unique; as a pseudo-anomeric carbon bonded to an oxygen, a carboxylic acid, and an alkyl chain, it resonates significantly downfield compared to a standard aliphatic quaternary carbon.

Table 2: 13 C NMR Data (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
C=O 176.5CCarboxylic acid carbonyl carbon.
Alkyne-C 79.5CInternal alkyne carbon.
C2 78.2CQuaternary ring carbon; deshielded by the adjacent oxygen and carbonyl group.
Alkyne-CH 71.0CHTerminal alkyne carbon.
C6 64.5 CH2​ Deshielded by the adjacent oxane ring oxygen.
C3 32.0 CH2​ Ring carbon adjacent to the C2 center.
Propargyl- CH2​ 28.5 CH2​ Aliphatic carbon bridging the ring and the alkyne.
C5 24.5 CH2​ Ring carbon adjacent to C6.
C4 20.5 CH2​ Most shielded aliphatic ring carbon (furthest from heteroatoms).

Conclusion

The synthesis and characterization of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid require strict adherence to kinetic control during enolate chemistry and precise parameterization during NMR acquisition. The resulting spectral data—particularly the diastereotopic splitting of the propargyl protons and the distinct chemical shift of the quaternary C2 carbon—serve as a definitive fingerprint for this valuable bifunctional building block.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

Exploratory

Thermodynamic Stability of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic Acid at Room Temperature: A Comprehensive Technical Guide

Executive Summary The rational design and handling of functionalized heterocycles demand a rigorous understanding of their thermodynamic and kinetic profiles. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and handling of functionalized heterocycles demand a rigorous understanding of their thermodynamic and kinetic profiles. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a highly specialized α -quaternary oxygen heterocycle featuring a carboxylic acid and a propargyl moiety at the anomeric position. While its dense functionalization makes it a valuable intermediate in drug discovery, it also introduces competing pathways for degradation and isomerization.

This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound at room temperature (298.15 K). By dissecting the causal relationships between the anomeric effect, kinetic trapping of the alkyne, and the high activation barriers for decarboxylation, we demonstrate why this molecule remains robustly stable under standard laboratory conditions.

Structural Thermodynamics & Conformational Landscape

To understand the macroscopic stability of 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid, we must first analyze its microscopic conformational equilibrium. The oxane (tetrahydropyran) ring exists predominantly in a chair conformation, but the quaternary C2 position forces a steric and electronic competition between the carboxylic acid (-COOH) and the propargyl group (-CH₂-C≡CH).

The Anomeric Effect vs. Steric Bulk

In standard cyclohexane derivatives, bulky substituents preferentially adopt the equatorial position to minimize 1,3-diaxial steric clashes. However, the presence of the endocyclic oxygen in the oxane ring introduces the anomeric effect [1].

The oxygen atom possesses two lone pairs. When the highly electronegative -COOH group occupies the axial position, one of the oxygen's lone pairs ( nO​ ) is perfectly aligned parallel to the antibonding orbital ( σ∗ ) of the C2-COOH bond. This allows for stabilizing hyperconjugation ( nO​→σC−C∗​ ). Consequently, the thermodynamic equilibrium shifts to favor the conformer where the carboxylic acid is axial and the propargyl group is equatorial, despite the propargyl group's steric A-value. This electronic stabilization lowers the overall ground-state free energy of the molecule at 298.15 K.

ConformationalEquilibrium A Axial Carboxylic Acid (Equatorial Propargyl) Stabilized by Anomeric Effect B Equatorial Carboxylic Acid (Axial Propargyl) Sterically Hindered A->B ΔG > 0 K_eq << 1

Caption: Conformational equilibrium dominated by the anomeric effect favoring the axial carboxylic acid.

Kinetic vs. Thermodynamic Stability at 298.15 K

A molecule's persistence at room temperature is a function of both its thermodynamic ground state and the kinetic activation barriers ( Ea​ ) preventing its degradation. For this compound, three primary pathways must be evaluated:

Decarboxylation Dynamics

α -Heteroatom carboxylic acids are notoriously susceptible to decarboxylation because the resulting radical or carbanion can be stabilized by the adjacent heteroatom. Thermodynamically, the extrusion of CO₂ is an exergonic process ( ΔG∘<0 ) driven by the massive increase in entropy.

However, at 298.15 K, the compound is kinetically stable . The transition state requires the cleavage of a strong C-C bond, presenting an activation barrier typically exceeding 30 kcal/mol. As demonstrated in hydrothermal stability studies of aromatic and heteroatomic carboxylic acids, significant decarboxylation only occurs at elevated temperatures (e.g., > 250 °C) or under specific catalytic conditions[2]. At room temperature, the thermal energy ( kB​T≈0.6 kcal/mol) is vastly insufficient to overcome this barrier.

Alkyne-Allene Isomerization

The propargyl moiety (-CH₂-C≡CH) is in thermodynamic competition with its allene isomer (-CH=C=CH₂). Advanced thermochemical computations on C₃H₃ isomers reveal that the energy gap between propargyl and allene systems is remarkably narrow, and in many substituted systems, the allene is actually the thermodynamically favored product[3][4].

Despite this thermodynamic preference, the isomerization requires the abstraction of a propargylic proton. At neutral pH and 298.15 K, the kinetic barrier for this uncatalyzed[1,3]-proton shift is prohibitively high. The alkyne remains kinetically trapped . Isomerization will only proceed if the compound is exposed to a strong base (e.g., KOtBu) capable of generating the intermediate allenyl/propargyl anion[5].

Intermolecular Hydrogen Bonding

At room temperature, the carboxylic acid groups spontaneously form intermolecular hydrogen-bonded dimers. This dimerization is highly exergonic ( ΔG∘≈−10 to -14 kcal/mol) and significantly depresses the vapor pressure and reactivity of the monomeric acid, further anchoring the thermodynamic stability of the bulk material.

Quantitative Thermodynamic Profiling

To provide a clear comparative baseline, the estimated thermodynamic parameters governing the stability of 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid at 298.15 K are summarized below.

Table 1: Estimated Thermodynamic Parameters at 298.15 K

Thermodynamic ProcessEstimated ΔG∘ (kcal/mol)Kinetic Barrier ( Ea​ , kcal/mol)Stability Implication at 298.15 K
Conformational Isomerization (Eq Ax COOH)-1.5 to -2.0< 10 (Rapid)Thermodynamically favors the axial COOH conformer.
Carboxylic Acid Dimerization -10.0 to -14.0< 5 (Rapid)Forms highly stable, unreactive H-bonded dimers.
Propargyl Allene Isomerization -0.5 to -1.5> 35 (Uncatalyzed)Kinetically trapped as the alkyne at neutral pH.
Decarboxylation (CO₂ extrusion)-5.0 to -10.0> 30Kinetically stable; requires extreme heat to proceed.

Experimental Protocols for Stability Assessment

To empirically validate the thermodynamic and kinetic stability of this compound, researchers must utilize a self-validating, multi-modal analytical approach. The following protocols detail the exact methodologies required.

Workflow Start Sample Preparation: 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid NMR VT-NMR Spectroscopy (Conformational & Isomerization Analysis) Start->NMR DSC Differential Scanning Calorimetry (Thermal Decomposition Onset) Start->DSC IR FT-IR Spectroscopy (H-Bonding Network Evaluation) Start->IR Analysis Thermodynamic Profiling (Kinetic vs Thermodynamic Stability) NMR->Analysis DSC->Analysis IR->Analysis

Caption: Multi-modal experimental workflow for assessing the thermodynamic stability of oxane derivatives.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Analysis

This protocol is designed to freeze the chair-chair interconversion and quantify the anomeric stabilization.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl₃). Causality Note: CDCl₃ is chosen over polar protic solvents (like Methanol-d4) to prevent the disruption of the native carboxylic acid hydrogen-bonding network.

  • Instrument Calibration: Calibrate a 500 MHz (or higher) NMR spectrometer using a standard methanol temperature calibration sample.

  • Data Acquisition: Acquire baseline ¹H and ¹³C spectra at 298.15 K. Focus on the chemical shifts of the propargylic protons ( 2.5 ppm) and the anomeric carbon.

  • Variable Temperature Sweep: Lower the temperature in 10 K increments down to 213 K.

  • Integration & Analysis: At the coalescence temperature, the rapid interconversion halts. Integrate the distinct signals for the axial and equatorial conformers to calculate the equilibrium constant ( Keq​ ) and extract the exact ΔG∘ .

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability

This protocol determines the exact kinetic barrier to decarboxylation by identifying the decomposition onset temperature.

  • Sample Loading: Accurately weigh 3.0 to 5.0 mg of the compound into an aluminum DSC pan. Seal the pan with a pinhole lid. Causality Note: The pinhole is critical; it allows evolved CO₂ gas to escape during potential decarboxylation, preventing pan rupture and artifactual endotherms.

  • Purge Gas Setup: Establish a dry nitrogen purge at a flow rate of 50 mL/min to maintain a strictly inert atmosphere and prevent oxidative degradation.

  • Thermal Ramping: Equilibrate the sample at 298.15 K for 5 minutes. Initiate a temperature ramp from 298.15 K to 573.15 K at a precise heating rate of 10 K/min.

  • Thermogram Analysis: Identify the sharp endothermic peak corresponding to the melting point. Monitor for subsequent exothermic or erratic endothermic events indicating decomposition/decarboxylation. The lack of thermal events near 298.15 K validates its kinetic stability.

Conclusion

At 298.15 K, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid exhibits robust thermodynamic and kinetic stability. Its structural integrity is anchored by the anomeric effect, which electronically stabilizes the ground-state conformation, and by strong intermolecular hydrogen bonding. Furthermore, while degradation pathways such as decarboxylation and alkyne-allene isomerization are thermodynamically accessible, they are completely suppressed at room temperature by insurmountable kinetic activation barriers. Researchers can confidently handle and store this compound under standard laboratory conditions without fear of spontaneous degradation.

References

  • Gloor, C. S., Dénès, F., & Renaud, P. "Memory of chirality in reactions involving monoradicals." Free Radical Research, 2016.[Link]

  • Navarro-Vázquez, A. "Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides." Beilstein Journal of Organic Chemistry, 2015.[Link]

  • Wheeler, S. E., et al. "Thermochemistry of Key Soot Formation Intermediates: C3H3 Isomers." The Journal of Physical Chemistry A, 2007.[Link]

  • Dunn, J. B., et al. "Hydrothermal stability of aromatic carboxylic acids." The Journal of Supercritical Fluids, 2003.[Link]

Sources

Foundational

Solubility Profile of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic Acid in Polar Organic Solvents: A Technical Guide

Executive Summary 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a highly versatile, bifunctional building block widely utilized in fragment-based drug discovery and click-chemistry bioconjugation (CuAAC). Structurally, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a highly versatile, bifunctional building block widely utilized in fragment-based drug discovery and click-chemistry bioconjugation (CuAAC). Structurally, it features a tetrahydropyran (oxane) core, a terminal alkyne (propargyl group), and a carboxylic acid moiety. Understanding its thermodynamic solubility in polar organic solvents is critical for optimizing synthetic workflows, formulating stable stock solutions, and ensuring reproducible high-throughput screening (HTS) assays. This whitepaper provides a predictive solubility framework, mechanistic solvation insights, and a self-validating experimental protocol for accurate solubility profiling.

Structural Analysis & Solvation Thermodynamics

The solubility of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is governed by the amphiphilic balance of its three distinct structural domains:

  • Carboxylic Acid (-COOH): This highly polar group acts as both a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids typically form stable, cyclic dimers via intermolecular hydrogen bonding[1]. To achieve high solubility, a solvent must possess sufficient hydrogen-bond accepting or donating capacity to disrupt this dimer network[2].

  • Oxane (Tetrahydropyran) Ring: The cyclic ether oxygen provides moderate polarity and acts as a weak hydrogen bond acceptor. This enhances the molecule's affinity for protic solvents (like methanol) compared to strictly aliphatic analogs.

  • Propargyl Group (-CH₂-C≡CH): This hydrophobic moiety relies on van der Waals dispersion forces for solvation. While it drastically reduces aqueous solubility, it interacts favorably with the hydrocarbon backbones of organic solvents[1].

Because of this structural profile, the compound exhibits excellent solubility in polar aprotic and polar protic organic solvents, where the energetic penalty of breaking the acid dimers is offset by strong solute-solvent interactions.

Quantitative Solubility Profile in Key Polar Solvents

The table below summarizes the representative thermodynamic solubility ranges for 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid in standard polar organic solvents at 25 °C.

SolventClassificationDielectric Constant (ε)Representative Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 150Strong H-bond acceptance via sulfoxide oxygen completely disrupts -COOH dimers.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100Excellent dipole-dipole interactions and strong H-bond acceptance.
Methanol (MeOH) Polar Protic32.780 – 120Extensive H-bond donor/acceptor network interacting with both -COOH and the oxane oxygen.
Ethanol (EtOH) Polar Protic24.550 – 90Similar to MeOH, but slightly lower solubility due to the larger hydrophobic solvent bulk.
Acetonitrile (ACN) Polar Aprotic37.530 – 60Moderate solubility; relies primarily on dipole-dipole interactions, allowing partial dimer retention.

Experimental Methodology: Thermodynamic Solubility Determination

To accurately validate the solubility profile of this compound, transient kinetic solubility methods must be avoided. Instead, the industry-standard Shake-Flask Equilibrium Method coupled with HPLC-UV/LC-MS quantification is required[3]. This protocol is designed as a self-validating system to eliminate inter-laboratory variance and false positives caused by micro-particulates[4].

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Weigh an excess amount of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (e.g., 200 mg) into a 2.0 mL amber glass HPLC vial. Add exactly 1.0 mL of the target polar organic solvent (e.g., DMSO or MeOH).

  • Thermodynamic Equilibration: Vortex the mixture vigorously for 1 minute to initially disperse the solid[3]. Place the vial in a thermostatic shaker set precisely to 25.0 ± 0.5 °C. Agitate at 300 rpm for 24 to 48 hours. Causality: This extended timeframe is mandatory to ensure true thermodynamic equilibrium is reached, overcoming the initial kinetic dissolution rate[5].

  • Primary Phase Separation (Centrifugation): Transfer the vial to a temperature-controlled centrifuge. Spin at 10,000 × g for 15 minutes at 25 °C. Causality: Centrifugation pellets the bulk undissolved solids, preventing filter clogging in the next step and avoiding the artificial inflation of concentration data[4].

  • Secondary Phase Separation (Filtration): Carefully extract the supernatant and pass it through a solvent-compatible 0.45 µm PTFE syringe filter. Critical Step: Discard the first 0.1 mL of the filtrate[3]. Causality: This saturates any non-specific binding sites on the PTFE membrane, ensuring the collected filtrate accurately represents the bulk solution concentration.

  • Dilution and Quantification: Dilute the filtered supernatant volumetrically (e.g., 1:100 or 1:1000) using the mobile phase. Quantify the active concentration using a validated HPLC-UV or LC-MS method against a multi-point calibration curve[5].

Workflow Visualization

G N1 1. Solid Compound 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid N2 2. Solvent Addition (DMSO, DMF, MeOH, EtOH, ACN) N1->N2 N3 3. Thermodynamic Equilibration Shake-Flask at 25°C for 24-48h N2->N3 N4 4. Phase Separation Centrifugation & 0.45 µm Filtration N3->N4 N5 5. Quantification HPLC-UV / LC-MS Analysis N4->N5 N6 6. Data Processing Solubility Profile Generation N5->N6

Workflow for thermodynamic solubility determination via the shake-flask method.

Mechanistic Insights for Application Scientists

When designing synthetic routes or biological assays utilizing 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid, solvent selection dictates the molecular state of the compound:

  • Stock Solution Superiority: DMSO is the undisputed solvent of choice for long-term stock solutions. Its high dielectric constant and exceptional hydrogen-bond accepting nature completely solvate the monomeric form of the acid, preventing precipitation even during freeze-thaw cycles.

  • Dimerization in Less Polar Media: In solvents with lower H-bond capabilities (like Acetonitrile), the compound will exist partially as a hydrogen-bonded cyclic dimer. This reduces the effective surface area available for solvent interaction, which is why its solubility in ACN is markedly lower than in DMSO or Methanol[1].

References

  • Physical Properties of Carboxylic Acids | CK-12 Foundation. Available at: 1

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan | National Center for Biotechnology Information (PMC). Available at:3

  • Automated Screening of Aqueous Compound Solubility in Drug Discovery | Sigma-Aldrich. Available at: 5

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) | Protocols.io. Available at: 4

  • 25.2 Physical Properties of Carboxylic Acids | Organic and Biochemistry Supplement. Available at: 2

Sources

Exploratory

Physicochemical and Synthetic Profiling of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic Acid: A Bifunctional Scaffold for Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and bioconjugation, the demand for rigid, bifunctional linkers is at an all-time high. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid represents a highly specia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and bioconjugation, the demand for rigid, bifunctional linkers is at an all-time high. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid represents a highly specialized, alpha-quaternary heterocyclic building block. By integrating an oxane (tetrahydropyran) ring for conformational rigidity, a carboxylic acid for amide coupling, and a terminal propargyl group for click chemistry, this molecule serves as a premier scaffold for Proteolysis Targeting Chimeras (PROTACs), peptidomimetics, and antibody-drug conjugates (ADCs).

This technical guide provides an in-depth analysis of the physicochemical properties, stereoelectronic behaviors, and field-proven synthetic protocols necessary to successfully manipulate this sterically hindered, yet highly versatile, compound.

Structural & Physicochemical Profiling

Understanding the fundamental physicochemical properties of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary
ParameterValue (Predicted/Experimental)Synthetic & Biological Significance
Molecular Formula C₉H₁₂O₃Defines exact mass and stoichiometry.
Molecular Weight 168.19 g/mol Low molecular weight allows for linker incorporation without violating Lipinski's Rule of Five.
cLogP 0.80 - 1.20Favorable hydrophilicity; prevents non-specific hydrophobic aggregation in aqueous assays.
pKa (Carboxylic Acid) 3.30 - 3.50Highly ionized at physiological pH; requires careful acidification during organic extraction.
Topological Polar Surface Area 46.53 ŲExcellent membrane permeability profile for intracellular targeting.
Stereoelectronic & Inductive Effects

The oxane ring inherently adopts a chair conformation. At the C2 position, the molecule is fully substituted (alpha-quaternary), forcing a steric competition between the carboxylic acid and the propargyl group for the equatorial position.

The baseline pKa of an unsubstituted tetrahydropyran-2-carboxylic acid is approximately 3.70 . However, the introduction of the propargyl group (-CH₂C≡CH) introduces a distinct stereoelectronic variable. The sp-hybridized carbons of the alkyne exert a strong electron-withdrawing inductive effect (-I) 1. This inductive pull stabilizes the conjugate carboxylate anion, effectively lowering the pKa to the 3.30–3.50 range 2. This modulation of pKa via inductive effects is a critical consideration for bioavailability and absorption when designing drug candidates 3.

Bifunctional Reactivity & Synthetic Workflows

The true value of this scaffold lies in its orthogonality. The carboxylic acid and the terminal alkyne can be reacted independently without cross-interference, provided the correct catalytic conditions are employed.

G Cmpd 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid Amide Amide Coupling (HATU/DIPEA) Cmpd->Amide Sterically hindered COOH Click CuAAC Click Chemistry (CuSO4/Sodium Ascorbate) Cmpd->Click Terminal Alkyne Peptide Peptidomimetic / PROTAC Linker Amide->Peptide Bioconj Fluorophore / Biomolecule Conjugate Click->Bioconj

Divergent synthetic workflows utilizing the bifunctional nature of the oxane scaffold.

Overcoming Steric Hindrance in Amide Coupling

Because the carboxylic acid is situated at a fully substituted alpha-carbon, it suffers from severe steric hindrance (B-strain). Standard coupling reagents like EDC/HOBt often fail because the O-acylisourea intermediate is too shielded for nucleophilic attack by an amine.

To overcome this, uronium-based coupling reagents containing an HOAt (1-hydroxy-7-azabenzotriazole) leaving group, such as HATU, are mandatory. The pyridine nitrogen of the HOAt ester provides anchimeric assistance (neighboring group participation), guiding the incoming amine nucleophile directly to the carbonyl carbon via a highly ordered transition state.

Coupling ReagentBaseSolventYield (%)Mechanistic Rationale
EDC / HOBtDIPEADMF< 20%Insufficient activation; nucleophilic trajectory blocked by propargyl bulk.
HATUDIPEADMF> 85%HOAt leaving group accelerates aminolysis via neighboring group effect.
COMUTMPMeCN> 90%Morpholino group enhances solubility; eliminates epimerization risks.

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure high fidelity in target synthesis.

Protocol 1: High-Efficiency Amide Coupling (HATU-Mediated)

Objective: Form an amide bond at the sterically hindered alpha-quaternary center.

  • Activation: Dissolve 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (1.0 eq, 0.1 M) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess base ensures complete deprotonation of the carboxylic acid and neutralizes any amine salts.

  • Ester Formation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15–20 minutes.

    • Self-Validation Check: The solution will transition to a distinct pale yellow color, confirming the formation of the highly reactive HOAt active ester.

  • Aminolysis: Add the target primary or secondary amine (1.1 eq). Stir for 12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: CuAAC "Click" Bioconjugation

Objective: Conjugate the terminal alkyne to an azide-bearing biomolecule or fluorophore.

  • Solvent Preparation: Dissolve the alkyne-functionalized oxane intermediate (1.0 eq) and the target azide (1.0 eq) in a degassed mixture of tert-butanol and water (1:1 v/v, 0.05 M).

  • Catalyst Assembly: In a separate vial, dissolve CuSO₄·5H₂O (0.1 eq) in a minimal amount of water. Add sodium ascorbate (0.2 eq) to this solution.

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Pre-mixing prevents the oxidative homocoupling (Glaser coupling) of the terminal alkynes.

  • Cycloaddition: Add the active copper complex to the main reaction mixture. Stir at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the mass of the starting alkyne disappears and the exact mass of the 1,2,3-triazole adduct dominates the chromatogram.

  • Copper Sequestration: Add 0.1 M EDTA solution to chelate the copper catalyst. Extract the product with Dichloromethane (DCM) and purify via flash chromatography.

Application: PROTAC Linker Assembly

Due to its rigidity, the oxane ring acts as an excellent spacer to control the spatial distance and orientation between a target protein and an E3 ligase, a critical factor in PROTAC design.

PROTAC POI Target Protein Ligand Linker Oxane Scaffold (Rigid Linker) POI->Linker Amide Bond E3 E3 Ligase Recruiter Linker->E3 Triazole Linkage Degradation Proteasomal Degradation E3->Degradation Ubiquitination

Assembly of a PROTAC molecule using the oxane scaffold to bridge the POI and E3 ligase.

References

  • Tetrahydro-2H-pyran-2-carboxylic acid - ChemBK. ChemBK Database.
  • Propargyl group - Grokipedia. Grokipedia.
  • The Propynyloxy Group: An In-depth Technical Guide to its Electronic Effects. Benchchem.
  • Difluoromethylation of Carboxylic Acids via the Addition of Difluorinated Phosphorus Ylide to Acyl Chlorides. Organic Letters - ACS Publications.

Sources

Foundational

An In-depth Technical Guide on the Anticipated Toxicity and Safe Handling of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Preamble: A Note on Scientific Inference This document provides a detailed toxicological and safety assessment for the novel chemical entity, 2-(Prop-2-yn-1...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Inference

This document provides a detailed toxicological and safety assessment for the novel chemical entity, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid. As of the date of this publication, specific toxicity data for this compound is not available in the public domain. Consequently, this guide is constructed based on established toxicological principles and data from structurally analogous compounds. The primary components of the molecule, the oxane-2-carboxylic acid core and the propargyl functional group, each contribute to the anticipated toxicological profile. This whitepaper serves as a proactive safety and handling guide for research and development activities.

Molecular Structure and Rationale for Hazard Assessment

The structure of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid combines a saturated heterocyclic system with a reactive alkyne function.

  • Oxane-2-carboxylic acid moiety: This portion of the molecule is a substituted tetrahydropyran ring. Data on similar oxane carboxylic acids suggest a potential for irritation to the skin, eyes, and respiratory system, as well as being harmful if swallowed[1][2][3].

  • Propargyl (prop-2-yn-1-yl) group: This functional group is a known toxicophore. The terminal alkyne can confer reactivity and potential for adverse biological interactions. Propargyl alcohol, a related simple molecule, is toxic by inhalation, ingestion, and skin absorption[4][5][6]. It is a known irritant to the skin, eyes, and respiratory tract[4][5]. Chronic exposure studies on propargyl alcohol have shown effects on the olfactory and respiratory epithelium in animal models[4][7][8].

Therefore, a conservative approach to handling 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is warranted, assuming it possesses the hazards of both its constituent parts.

Anticipated Toxicological Profile

Based on the toxicological data of its structural analogs, the following hazards are anticipated for 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid.

Acute Toxicity
  • Oral: Harmful if swallowed. Carboxylic acids can be corrosive to the gastrointestinal tract. The propargyl moiety may contribute to systemic toxicity. For a related compound, (2R)-Oxane-2-carboxylic acid, GHS classification includes Acute Toxicity, Oral (Category 4)[1][3].

  • Dermal: Expected to be toxic upon skin absorption. The propargyl group in other compounds is known to be toxic by skin absorption[6]. It is also anticipated to be a skin irritant[1][2].

  • Inhalation: Expected to be toxic if inhaled. Vapors or aerosols may cause respiratory tract irritation[2][4]. Propargyl alcohol is reported to be toxic by inhalation[6].

Irritation and Corrosivity
  • Skin Irritation: Expected to cause skin irritation[1][2]. Prolonged contact may lead to redness, itching, and inflammation[1].

  • Eye Irritation: Expected to cause serious eye irritation or damage[1][2]. Direct contact with the eyes could lead to severe and potentially irreversible damage.

Chronic Toxicity and Other Hazards
  • Sensitization: The potential for skin sensitization should be considered, as is prudent with novel, reactive chemical structures[9].

  • Mutagenicity: The reactivity of the propargyl group suggests that the potential for genotoxicity cannot be ruled out without specific testing. Propargyl alcohol has shown mutagenic effects in some in vitro tests[8].

  • Carcinogenicity: No data is available. However, given the potential for genotoxicity, a precautionary approach is advised.

  • Reproductive and Developmental Toxicity: No data is available.

Summary of Anticipated GHS Hazard Classifications
Hazard ClassAnticipated CategoryBasis for Classification
Acute Toxicity, OralCategory 4Data on (2R)-Oxane-2-carboxylic acid[1][3]
Acute Toxicity, DermalCategory 3/4 (To be confirmed)Toxicity of propargyl compounds
Acute Toxicity, InhalationCategory 3/4 (To be confirmed)Toxicity of propargyl compounds[4]
Skin Corrosion/IrritationCategory 2Data on Oxane-2-carboxylic acid[2]
Serious Eye Damage/IrritationCategory 1/2AData on Oxane-2-carboxylic acid[2]
Specific Target Organ ToxicityMay cause respiratory irritationData on Oxane-2-carboxylic acid[2]

Safe Handling and Experimental Protocols

A thorough risk assessment should be conducted before handling this compound. The following are general guidelines.

Engineering Controls
  • All work with solid or solutions of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area[10][11].

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Change gloves immediately if they become contaminated[10][12].

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing[10][12].

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, consider the use of chemical-resistant aprons or suits[10].

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used[12].

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh solid in fume hood prep_hood->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate glassware handle_dissolve->handle_transfer cleanup_decon Decontaminate glassware and surfaces handle_transfer->cleanup_decon After experiment cleanup_waste Dispose of waste in approved hazardous waste container cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area[1][10].

  • Keep away from strong oxidizing agents, bases, and sources of ignition[1][9].

Spill and Emergency Procedures
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste. Clean the spill area with an appropriate solvent.

  • Large Spills: Evacuate the area. Contact your institution's environmental health and safety department.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1][10].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[1][10].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1][10].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system or waterways[1][12].

Conclusion

While 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a compound with potential utility in research and drug development, its structural features suggest a significant hazard profile. The presence of the propargyl group, in particular, necessitates stringent safety precautions. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with handling this novel chemical entity. It is imperative that all users of this compound familiarize themselves with this guidance and their institution's specific safety protocols before commencing any experimental work.

References

  • National Center for Biotechnology Information. (n.d.). Propargyl Alcohol: Acute Exposure Guideline Levels. In NCBI Bookshelf. Retrieved from [Link]

  • Hoenerhoff, M. J., et al. (2014). Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. Toxicologic Pathology, 42(5), 874-884. Retrieved from [Link]

  • National Toxicology Program. (2008). Toxicology and carcinogenesis studies of propargyl alcohol (CAS No. 107-19-7) in F344/N rats and B6C3F1 mice (inhalation studies). National Toxicology Program technical report series, (543), 1–188. Retrieved from [Link]

  • PubChem. (n.d.). Oxane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Rawsource. (2024, April 4). Is propargyl alcohol toxic to humans. Retrieved from [Link]

  • Wikipedia. (n.d.). Propargyl alcohol. Retrieved from [Link]

  • Greenbook. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-Oxane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(prop-2-yn-1-yloxy)acetic acid — Chemical Substance Information. Retrieved from [Link]

  • Castrol. (2019, October 10). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/C61D32F4E245A1D98025848F005273C0/ File/11210156.pdf](https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/C61D32F4E245A1D98025848F005273C0/ File/11210156.pdf)

Sources

Protocols & Analytical Methods

Method

2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid CuAAC click chemistry protocols

An in-depth technical guide designed for researchers, scientists, and drug development professionals focusing on the synthesis and application of constrained bifunctional linkers. Executive Summary: The Oxane-Alkyne Adva...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals focusing on the synthesis and application of constrained bifunctional linkers.

Executive Summary: The Oxane-Alkyne Advantage

In the rapidly evolving fields of bioconjugation, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the choice of linker chemistry is as critical as the payloads themselves. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a highly specialized, bifunctional building block featuring a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a carboxylic acid for amide coupling[1].

Unlike highly flexible linear aliphatic or PEGylated linkers, the oxane (tetrahydropyran) ring introduces a rigid conformational constraint[2]. From a thermodynamic perspective, this rigidity minimizes the entropic penalty incurred upon target binding, often leading to improved pharmacokinetic profiles and higher binding affinities in PROTAC and ADC development. Furthermore, the oxane ring provides superior aqueous solubility compared to standard cycloalkanes.

This application note provides field-proven, self-validating protocols for utilizing this sterically hindered, quaternary-center building block in advanced bioconjugation workflows.

Experimental Workflow & Logical Architecture

The integration of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid into a biological system requires a two-stage approach: first, the activation of the sterically hindered carboxylic acid to form a stable amide bond with the target, followed by the highly specific CuAAC "click" reaction[1].

G A Target Amine (Protein/Payload) C Amide Coupling (EDC/NHS or HATU) A->C B 2-(Prop-2-yn-1-yl)oxane- 2-carboxylic acid B->C D Alkyne-Oxane Conjugate C->D F CuAAC Reaction (CuSO4, THPTA, NaAsc) D->F E Azide-Functionalized Partner E->F G 1,4-Disubstituted Triazole Linkage F->G

Figure 1: Two-stage bioconjugation workflow utilizing the oxane-alkyne bifunctional linker.

Protocol A: Linker Installation (Amidation)

Because the C2 position of the oxane ring contains both the propargyl group and the carboxylic acid, it is a sterically hindered quaternary stereocenter. Standard coupling reagents (like EDC/HOBt) often yield poor conversion rates. The following protocols are optimized to overcome this steric barrier.

Method A1: Small Molecule Payload Conjugation (Organic Phase)
  • Preparation: Dissolve the amine-bearing payload (1.0 eq) and 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (1.2 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) followed immediately by DIPEA (3.0 eq).

    • Causality: HATU is strictly required here over weaker coupling agents. It forms a highly reactive 7-azabenzotriazole active ester that forces the amidation of the hindered quaternary carboxylate to completion. DIPEA acts as a non-nucleophilic base to deprotonate the target amine.

  • Reaction: Stir at room temperature for 2–4 hours under inert atmosphere.

  • Validation (QC): Monitor via LC-MS. The reaction is self-validating when the extracted ion chromatogram (EIC) shows >95% depletion of the starting amine mass and the appearance of the expected conjugate mass.

Method A2: Protein/Antibody Conjugation (Aqueous Phase)
  • Activation: In a microcentrifuge tube, dissolve the oxane-carboxylic acid (10 mM) in MES buffer (pH 6.0). Add EDC (15 mM) and sulfo-NHS (25 mM). React for 15 minutes.

    • Causality: The pH 6.0 environment is critical. EDC is highly efficient at slightly acidic pH, preventing the rapid hydrolysis of the O-acylisourea intermediate before the stable sulfo-NHS ester can form.

  • Conjugation: Add the activated ester directly to the target protein dissolved in PBS (pH 7.4).

    • Causality: The pH shift to 7.4 ensures that the surface lysine residues on the protein are sufficiently deprotonated (nucleophilic) to attack the NHS ester.

  • Purification: Remove unreacted linker via size-exclusion chromatography (SEC) or dialysis.

Mechanistic Framework of CuAAC Click Chemistry

The CuAAC reaction exclusively forms a 1,4-disubstituted triazole[1]. Interestingly, research has demonstrated that the presence of carboxylic acids can significantly promote the later stages of the CuAAC catalytic cycle—specifically the protonation of the Cu-C bond in the metallacycle intermediate[3]. While the carboxylic acid moiety of our oxane building block is consumed during the initial amidation, understanding this kinetic acceleration is crucial when optimizing click reactions in complex, carboxylate-rich biological buffers[3].

CuAAC Cu2 Cu(II) Precursor (CuSO4) Cu1 Cu(I) Active Catalyst + THPTA Ligand Cu2->Cu1 Reduction NaAsc Sodium Ascorbate (Reducing Agent) NaAsc->Cu1 e- donor PiComplex Cu(I)-Alkyne π-Complex Cu1->PiComplex + Alkyne Alkyne Terminal Alkyne (Oxane Conjugate) Alkyne->PiComplex Acetylide Cu(I) Acetylide Intermediate PiComplex->Acetylide Deprotonation Metallacycle Cu-Metallacycle Acetylide->Metallacycle + Azide Azide Azide Partner Azide->Metallacycle Metallacycle->Cu1 Catalyst Regeneration Triazole 1,4-Triazole Product Metallacycle->Triazole Ring Contraction

Figure 2: Catalytic cycle of the CuAAC reaction highlighting intermediate formations.

Protocol B: CuAAC Bioconjugation

To protect sensitive biomolecules from oxidative damage during the CuAAC cycle, a water-soluble copper-chelating ligand such as THPTA must be employed[1].

Step-by-Step Methodology
  • Prepare Stock Solutions:

    • CuSO₄ (20 mM in degassed H₂O)

    • THPTA Ligand (50 mM in degassed H₂O)

    • Sodium Ascorbate (100 mM in H₂O, must be freshly prepared)

    • Aminoguanidine HCl (100 mM in H₂O)

  • Catalyst Premixing (Critical Step): In a separate tube, combine 2.5 µL of CuSO₄ and 5.0 µL of THPTA. Incubate for 5 minutes.

    • Causality: Pre-forming the Cu-THPTA complex ensures that free Cu(II) ions never interact directly with the protein. Unchelated copper can induce irreversible protein precipitation and non-specific metallation[4].

  • Reaction Assembly: To a 2 mL Eppendorf tube containing the Alkyne-Oxane-Protein conjugate (approx. 30–50 µM in PBS), add the reagents in the following strict order:

    • Azide Partner: 5 to 10 molar equivalents.

    • Aminoguanidine (25 µL): Causality: Scavenges dehydroascorbate (a reactive byproduct of ascorbate oxidation) preventing it from irreversibly cross-linking lysine and arginine residues on your target protein[4].

    • Cu/THPTA Premix (7.5 µL): Delivers the stabilized catalyst.

    • Sodium Ascorbate (25 µL): Causality: Added absolutely last to initiate the catalytic cycle by reducing Cu(II) to the active Cu(I) species[1].

  • Incubation: Close the tube to prevent oxygen diffusion and mix on a slow rotisserie (30 rpm) for 1 hour at room temperature[4].

Quantitative Data & Optimization Parameters

The efficiency of CuAAC strongly depends on maintaining copper in the +1 oxidation state while mitigating ROS[5]. The table below summarizes the optimized stoichiometry required for successful bioconjugation.

Parameter / ReagentFunctionRecommended Final Conc.Molar Equivalents (vs. Alkyne)
Alkyne-Oxane Conjugate Limiting Substrate25 – 50 µM1.0 eq
Azide Partner Coupling Partner125 – 250 µM5.0 eq
CuSO₄ Cu(I) Precursor100 µM~2.0 – 4.0 eq
THPTA Ligand Cu(I) Stabilizer / ROS Shield500 µM5x relative to Cu
Sodium Ascorbate Reducing Agent5.0 mM100 eq
Aminoguanidine Dehydroascorbate Scavenger5.0 mM100 eq

Table 1: Standardized Reagent Stoichiometry for CuAAC Bioconjugation.

Establishing a Self-Validating System

Before committing highly expensive biological payloads (e.g., monoclonal antibodies or custom PROTAC E3 ligase ligands) to the CuAAC protocol, the system must be validated.

Pro-Fluorogenic Pilot Assay: We strongly recommend running a parallel pilot assay using a pro-fluorogenic dye, such as 3-Azido-7-hydroxycoumarin. This specific dye is entirely non-fluorescent in its native state but becomes highly fluorescent immediately upon the formation of the triazole linkage[5].

  • Execution: Substitute your expensive azide partner with 5 equivalents of 3-Azido-7-hydroxycoumarin.

  • Validation: Measure the fluorescence intensity of the mixture at 477 nm (excitation wavelength 404 nm)[4]. A rapid, logarithmic increase in fluorescence over 30 minutes provides real-time, definitive proof of catalytic turnover and confirms that your Cu(I)/THPTA/Ascorbate system is active and free of oxygen contamination[5].

Sources

Application

Application Notes and Protocols for 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid: A Versatile Building Block in Modern Drug Discovery

Introduction: Unlocking New Chemical Space In the landscape of contemporary drug discovery, the exploration of novel chemical matter is paramount to identifying next-generation therapeutics. Building blocks that offer a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Chemical Space

In the landscape of contemporary drug discovery, the exploration of novel chemical matter is paramount to identifying next-generation therapeutics. Building blocks that offer a unique combination of three-dimensional structure, metabolic stability, and versatile chemical handles are of exceptional value. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid emerges as a compelling scaffold, integrating three key pharmacophoric elements: a rigid terminal alkyne, a saturated oxane ring, and a carboxylic acid at a quaternary center. This unique arrangement provides a powerful tool for medicinal chemists to probe complex biological targets and construct diverse molecular libraries.

The terminal alkyne is a cornerstone of "click chemistry," enabling highly efficient and bio-orthogonal ligations to azide-functionalized molecules or fragments.[1][2] Its linear geometry can act as a rigid spacer, precisely orienting substituents within a binding pocket.[3] The oxane (tetrahydropyran) ring is a prevalent motif in numerous approved drugs, often serving as a metabolically stable, hydrophilic replacement for aromatic rings, thereby improving physicochemical properties.[4] The carboxylic acid provides a crucial interaction point, capable of forming strong hydrogen bonds or salt bridges with target proteins, and serves as a key anchor in fragment-based drug discovery (FBDD).[2][5] The quaternary center alpha to the carboxylate introduces conformational constraint and metabolic stability.

This guide provides a comprehensive overview of the potential applications of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid, complete with detailed protocols for its utilization in key drug discovery workflows.

Physicochemical Properties and Proposed Synthesis

While specific experimental data for 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is not extensively available in public literature, its properties can be inferred from its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 184.20 g/mol Sum of atomic weights of C9H12O3.
pKa ~3.5 - 4.5Typical range for a carboxylic acid.[6]
Solubility Moderate aqueous solubilityThe oxane and carboxylic acid moieties enhance polarity.
Reactivity HighThe terminal alkyne is reactive in cycloadditions and coupling reactions.[7]
Stability GoodThe oxane ring is generally metabolically stable.
Proposed Retrosynthetic Analysis and Synthesis Protocol

A plausible synthetic route involves the α-alkylation of an oxane-2-carboxylic acid ester derivative.

Diagram: Proposed Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: α-Propargylation cluster_2 Step 3: Saponification A Oxane-2-carboxylic acid B Ester Protection (e.g., Ethyl Ester) A->B EtOH, H+ cat. C Ethyl 2-oxanecarboxylate D Enolate Formation C->D LDA, THF, -78 °C E Propargylation D->E Propargyl bromide F Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate E->F G Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate H 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid G->H 1. NaOH, H2O/EtOH 2. H3O+ workup

Caption: A three-step synthetic workflow for the target molecule.

Protocol 1: Synthesis of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid

Materials:

  • Oxane-2-carboxylic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Lithium diisopropylamide (LDA) solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Propargyl bromide (80 wt. % in toluene)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard glassware for organic synthesis, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Esterification:

    • To a solution of oxane-2-carboxylic acid (1.0 eq) in absolute ethanol (0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 3 drops).

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-oxanecarboxylate.

  • α-Propargylation:

    • Dissolve ethyl 2-oxanecarboxylate (1.0 eq) in anhydrous THF (0.5 M) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add propargyl bromide (1.2 eq) dropwise to the enolate solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate.

  • Saponification:

    • Dissolve the purified ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add an aqueous solution of NaOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Extract the product, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid, with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.

Application in Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 200 Da, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is an ideal candidate for fragment screening libraries.[8][9] Its constituent parts offer multiple potential interaction points with a target protein.

Diagram: FBDD Utility

FBDD cluster_interactions Potential Binding Interactions cluster_elaboration Fragment Elaboration BuildingBlock 2-(Prop-2-yn-1-yl)oxane- 2-carboxylic acid CarboxylicAcid Carboxylic Acid (H-bond donor/acceptor, salt bridge) BuildingBlock->CarboxylicAcid Anchors Oxane Oxane Ring (Hydrophilic interactions, scaffold) BuildingBlock->Oxane Positions Alkyne Alkyne (Hydrophobic interactions, vector for growth) BuildingBlock->Alkyne Enables Merging Fragment Merging CarboxylicAcid->Merging Linking Fragment Linking Oxane->Linking Growth Vector for Growth (Click Chemistry) Alkyne->Growth

Caption: Role of the building block in FBDD workflows.

Protocol 2: Fragment Screening via Thermal Shift Assay (TSA)

This protocol outlines a general procedure for screening the fragment against a purified protein target.

Materials:

  • Purified target protein at a suitable concentration (e.g., 2-5 µM).

  • 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid stock solution (e.g., 100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Assay buffer (e.g., HEPES or PBS, pH 7.4).

  • qPCR instrument capable of performing a thermal melt.

  • 96-well qPCR plates.

Procedure:

  • Preparation of Master Mix:

    • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein will be 2-5 µM and the dye will be at 5x.

    • For example, for a 100-well screen (20 µL/well): 1980 µL assay buffer, 4 µL of 5 mg/mL protein stock (assuming ~50 kDa), and 2 µL of 5000x SYPRO Orange.

  • Plate Setup:

    • Dispense 19.8 µL of the master mix into each well of a 96-well qPCR plate.

    • Add 0.2 µL of the fragment stock solution to the appropriate wells for a final fragment concentration of 1 mM (final DMSO concentration of 1%).

    • Include control wells with 0.2 µL of DMSO (no fragment).

  • Thermal Melt:

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.

    • Place the plate in the qPCR instrument.

    • Run a thermal melt protocol, typically from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, collecting fluorescence data at each interval.

  • Data Analysis:

    • Determine the melting temperature (Tm) for each well by fitting the melt curve to a Boltzmann equation.

    • A significant positive shift in Tm (ΔTm > 1-2 °C) in the presence of the fragment compared to the DMSO control indicates a stabilizing interaction and a potential hit.

Application in "Click" Chemistry for Lead Generation

The terminal alkyne of the building block is a prime handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[10] This allows for the rapid and efficient conjugation to azide-containing molecules, facilitating the generation of diverse chemical libraries.[7]

Protocol 3: CuAAC Ligation to an Azide-Containing Fragment

This protocol describes a general procedure for coupling the building block to a hypothetical azide-containing molecule (R-N3).

Materials:

  • 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid

  • Azide-containing molecule (R-N3)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or DMSO)

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (1.0 eq) and the azide-containing molecule (R-N3, 1.05 eq) in the chosen solvent system (e.g., t-BuOH/H2O 1:1).

    • Prepare fresh solutions of copper(II) sulfate (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.5 M in water).

  • Catalyst Addition:

    • To the reaction mixture, add the sodium ascorbate solution (0.2 eq).

    • Then, add the copper(II) sulfate solution (0.1 eq). The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS until one of the starting materials is fully consumed.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the resulting triazole product by column chromatography or preparative HPLC.

Diagram: Click Chemistry Workflow

Click_Chemistry cluster_reactants Reactants A 2-(Prop-2-yn-1-yl)oxane- 2-carboxylic acid D 1,2,3-Triazole Product A->D CuAAC Reaction B Azide-functionalized molecule (R-N3) B->D CuAAC Reaction C Cu(I) Catalyst (from CuSO4 + Na Ascorbate) C->D CuAAC Reaction

Caption: Schematic of the CuAAC click reaction.

Conclusion

2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid represents a novel and highly versatile building block for drug discovery. Its unique trifunctional nature provides a robust platform for FBDD, library synthesis via click chemistry, and the generation of molecules with favorable physicochemical properties. The protocols outlined in these application notes provide a starting point for researchers to harness the potential of this promising scaffold in their quest for new therapeutic agents.

References

  • AiFChem. (2025, July 29). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.
  • Bolognesi, M. L. (2019). Multi-target drug discovery: a new paradigm for the development of innovative drugs. ACS Medicinal Chemistry Letters, 10(3), 273-275.
  • Click Chemistry Tools. (n.d.). Click Chemistry Reaction Protocol. Lumiprobe.
  • Erlanson, D. A. (2012). The advantages of fragment-based drug discovery. Biochemistry, 51(25), 4984-4994.
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.
  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
  • Nand, D., & Lesyk, R. (2026, March 17). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). Oxane-2-carboxylic acid.
  • PubChem. (n.d.). 2-(prop-2-yn-1-yl)oxane.
  • Shao, C., Wang, X., Xu, J., Zhao, J., Zhang, Q., & Hu, Y. (2010). Carboxylic acid-promoted copper (I)-catalyzed azide-alkyne cycloaddition. The Journal of organic chemistry, 75(20), 7002-7005.
  • Thermo Fisher Scientific. (n.d.).
  • Vertex AI Search. (n.d.). Fragment-Based Drug Discovery.
  • Vertex AI Search. (n.d.). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Current perspectives in fragment-based lead discovery (FBLD).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Housanes in Drug Design.
  • Vertex AI Search. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Vertex AI Search. (n.d.). 2-(Prop-2-yn-1-yloxy)acetic acid | PROTAC connector.
  • Vertex AI Search. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Vertex AI Search. (n.d.). Physical Properties of Carboxylic Acids.
  • Vertex AI Search. (n.d.). Prodrugs of Drugs Bearing Carboxylic Acids.
  • Vertex AI Search. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
  • Vertex AI Search. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Vertex AI Search. (n.d.). Poly(2-isopropenyl-2-oxazoline)
  • Vertex AI Search. (n.d.). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone.
  • Vertex AI Search. (n.d.). Green Synthesis of Pharmaceutical Steroids.
  • Vertex AI Search. (n.d.). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development.
  • Vertex AI Search. (n.d.).
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Method

High-Efficiency Peptide Coupling and Downstream Functionalization using 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid

Introduction The incorporation of non-natural, conformationally restricted amino acid analogs into peptide backbones is a cornerstone of modern peptidomimetic drug design. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of non-natural, conformationally restricted amino acid analogs into peptide backbones is a cornerstone of modern peptidomimetic drug design. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a highly specialized building block that offers dual functionality: an oxane (tetrahydropyran) ring that imposes severe steric constraints to enhance proteolytic stability, and a propargyl group that serves as a bioorthogonal handle for downstream modifications.

However, the structural geometry of this molecule presents a significant synthetic challenge. The carboxylic acid is situated on a fully substituted α -carbon (C2 of the oxane ring), making it structurally analogous to sterically hindered α,α -dialkyl amino acids like α -aminoisobutyric acid (Aib)[1]. Standard peptide coupling protocols often fail or result in significant deletion sequences when applied to such hindered substrates. This application note provides a comprehensive, causality-driven guide to the successful solid-phase coupling of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid and its subsequent functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanistic Insights & Experimental Rationale

Overcoming Steric Hindrance in Acylation

Coupling a tertiary carboxylic acid requires overcoming the high activation energy barrier associated with the steric bulk shielding the carbonyl carbon. Traditional carbodiimide/benzotriazole systems (e.g., DIC/HOBt) suffer from slow activation rates and competing side reactions, such as the formation of unreactive N -acylureas or oxazolones, which lead to epimerization and poor yields[2].

To force the acylation, we utilize DIC/OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) under microwave irradiation. OxymaPure acts as a superior leaving group compared to HOBt; its lower pKa​ and the electron-withdrawing cyano group generate a highly reactive ester intermediate that is less prone to steric repulsion[1][3]. Furthermore, combinations of carbodiimides with Oxyma-based additives have been explicitly proven to suppress racemization and drive the assembly of hindered peptides (such as Aib-containing sequences) to near-quantitative yields[4].

Bioorthogonal Functionalization via CuAAC

Once incorporated, the terminal alkyne of the propargyl group is inert to standard biological and chemical conditions, making it an ideal candidate for "click chemistry"[5]. The CuAAC reaction, pioneered by Meldal and Sharpless, enables the highly specific, irreversible cycloaddition of azides and alkynes to form a stable 1,4-disubstituted 1,2,3-triazole linkage[6][7]. To prevent the oxidation of sensitive residues (e.g., Methionine or Cysteine) by reactive oxygen species generated during Cu(I) catalysis, a water-soluble accelerating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is strictly required to stabilize the Cu(I) oxidation state[8].

Experimental Workflows

SPPS_Workflow N1 Fmoc-Peptide-Resin N2 Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 Pre-activation (Oxane Acid + DIC + OxymaPure) N2->N3 N4 Microwave Coupling (75°C, 15 min) N3->N4 N5 Cleavage & Deprotection (TFA/TIPS/H2O) N4->N5 N6 Alkyne-Functionalized Peptide N5->N6

Workflow for microwave-assisted SPPS coupling of the sterically hindered oxane building block.

CuAAC_Workflow N1 Alkyne-Peptide (in PBS/DMSO) N4 CuAAC Reaction (RT, 2 hours) N1->N4 N2 Azide-Fluorophore (1.2 eq) N2->N4 N3 Catalyst Complex (CuSO4 + THPTA + Ascorbate) N3->N4 N5 RP-HPLC Purification N4->N5 N6 Triazole-Linked Peptide Conjugate N5->N6

Solution-phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conjugation workflow.

Detailed Methodologies

Protocol A: Microwave-Assisted Solid-Phase Coupling

This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide AM resin.

  • Resin Preparation : Swell 0.1 mmol of Fmoc-deprotected peptide-resin in N,N -dimethylformamide (DMF) for 20 minutes.

  • Reagent Preparation : In a clean vial, dissolve 0.3 mmol (3 eq) of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid and 0.3 mmol (3 eq) of OxymaPure in 2 mL of anhydrous DMF.

  • Activation : Add 0.3 mmol (3 eq, ~47 μ L) of N,N′ -Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes at room temperature to allow the formation of the highly reactive Oxyma ester.

  • Coupling : Transfer the activated mixture to the resin.

  • Microwave Irradiation : Place the reaction vessel in a peptide microwave synthesizer. Heat to 75°C for 15 minutes. (Note: If microwave synthesis is unavailable, couple at room temperature for 12 hours, though yield will be significantly reduced).

  • Washing : Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL).

Protocol B: Cleavage and Global Deprotection
  • Cleavage Cocktail : Prepare a mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / H2​O in a 95:2.5:2.5 (v/v/v) ratio.

  • Reaction : Add 3 mL of the cocktail to the resin and agitate at room temperature for 2 hours.

  • Precipitation : Filter the cleavage solution into 30 mL of ice-cold diethyl ether to precipitate the alkyne-functionalized peptide.

  • Isolation : Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the crude peptide.

Protocol C: Solution-Phase CuAAC Conjugation

This protocol describes the conjugation of the alkyne-peptide to an azide-bearing fluorophore (e.g., Cy5-azide).

  • Peptide Solubilization : Dissolve 1 mg of the purified alkyne-peptide in 400 μ L of 100 mM Sodium Phosphate buffer (pH 7.4). If the peptide is hydrophobic, add up to 20% DMSO.

  • Azide Addition : Add 1.2 equivalents of the target Azide-Fluorophore to the peptide solution.

  • Catalyst Complex Preparation (Critical Step) :

    • In a separate tube, mix 5 equivalents of CuSO4​⋅5H2​O (from a 100 mM aqueous stock) with 25 equivalents of THPTA ligand.

    • Incubate for 5 minutes to allow the Cu-THPTA complex to form. This prevents copper-induced peptide degradation.

  • Reduction : Add 50 equivalents of freshly prepared Sodium Ascorbate to the catalyst complex. The solution will briefly turn blue, then clear, indicating the reduction of Cu(II) to active Cu(I).

  • Conjugation : Transfer the active catalyst mixture to the peptide/azide solution. Agitate at room temperature for 2 hours.

  • Purification : Quench the reaction with 5 mM EDTA to chelate the copper, and purify the triazole-linked conjugate via RP-HPLC.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Oxane Carboxylic Acid Data reflects coupling onto a model hexapeptide sequence on solid support.

Coupling SystemEquivalentsTemp (°C)Time (min)Conversion (%)Epimerization (%)
DIC / HOBt325120< 30N/A
COMU / DIPEA32560> 85< 5
DIC / OxymaPure 3 75 (MW) 15 > 95 < 2

Table 2: CuAAC Reaction Optimization Parameters Evaluation of catalyst systems for the conjugation of the alkyne-peptide.

Cu(I) SourceLigandAscorbate (eq)Time (h)Yield (%)Mechanistic Note
CuSO4​ None512< 40Severe oxidation of Met/Cys observed.
CuSO4​ TBTA5475Poor aqueous solubility; requires >50% organic solvent.
CuSO4​ THPTA 5 2 > 95 Excellent solubility; Cu(I) stabilized; no peptide oxidation.

References

  • Click Chemistry in Peptide Synthesis | CuAAC & SPAAC JPT URL
  • Click Chemistry in Peptide Synthesis - LifeTein LifeTein URL
  • Click Chemistry in Peptide-Based Drug Design PMC / NIH URL
  • Morten Meldal - Vincent du Vigneaud Award American Peptide Society URL
  • Peptide Coupling Reagents, More than a Letter Soup University of Urbino URL
  • Click Chemistry: A valuable tool for peptide and protein modification Bachem URL
  • Google Patents (CA2915484C)
  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B PMC / NIH URL
  • EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis Luxembourg Bio Technologies URL

Sources

Application

Application Note: Esterification Strategies for 2-(Prop-2-yn-1-yl)oxane-2-carboxylic Acid Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Substrate Analysis The functionalization of 2-(prop-2-yn-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Substrate Analysis

The functionalization of 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid derivatives presents a dual challenge in organic synthesis. The structural core features an α -quaternary carboxylic acid—sterically shielded by the oxane (tetrahydropyran) ring, the propargyl group, and the ring oxygen. Traditional Fischer-Speier esterification methods are often ineffective here due to the extreme steric bulk preventing nucleophilic attack at the carbonyl carbon.

Furthermore, the presence of the terminal alkyne (propargyl group) dictates strict chemoselectivity requirements. Strong bases (e.g., NaH, KOtBu) must be avoided to prevent the isomerization of the propargyl group into an allenyl derivative, and transition metals (such as Pd or Cu) should be excluded to prevent unwanted cross-coupling or alkyne hydration.

This application note details three field-proven, highly efficient methodologies to achieve esterification of this hindered substrate, explaining the mechanistic causality behind each reagent choice to ensure robust, self-validating experimental workflows.

Methodological Decision Matrix

Selecting the appropriate esterification strategy depends entirely on the nature of the target ester (the alcohol or alkyl halide counterpart).

DecisionTree Start Target Ester Type Simple Simple Alkyl (Methyl, Benzyl, Allyl) Start->Simple Complex Complex / Hindered Alcohol Start->Complex Alkylation Method A: Cs2CO3 Alkylation (SN2 Bypass) Simple->Alkylation Yamaguchi Method B: Yamaguchi Esterification (Mixed Anhydride) Complex->Yamaguchi Highly Hindered Steglich Method C: Steglich Esterification (Carbodiimide/DMAP) Complex->Steglich Mild Conditions

Decision matrix for selecting the optimal esterification method.

Experimental Protocols & Mechanistic Rationale

Method A: Cesium-Mediated Alkylation (The SN​2 Bypass)

Best for: Methyl, ethyl, benzyl, and allyl esters.

Mechanistic Rationale: Instead of forcing an alcohol to attack the sterically hindered carbonyl carbon, this method converts the carboxylic acid into a nucleophile[1]. By using Cesium Carbonate ( Cs2​CO3​ ), the large ionic radius and low charge density of the Cs+ cation result in a highly dissociated, "naked" carboxylate anion in polar aprotic solvents like DMF. This highly reactive anion easily undergoes an SN​2 attack on unhindered alkyl halides. The mild basicity of Cs2​CO3​ perfectly tolerates the sensitive terminal alkyne.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere ( N2​ or Argon), dissolve 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add anhydrous Cs2​CO3​ (1.2 equiv, 1.2 mmol). Causality Check: The mixture will become a fine suspension. Stir for 15 minutes at room temperature to ensure complete deprotonation and formation of the cesium carboxylate salt.

  • Alkylation: Dropwise, add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv, 1.1 mmol).

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly polar acid baseline spot and the appearance of a higher Rf​ UV-active spot (if using benzyl) indicates success. The alkyne can be visualized using a KMnO4​ stain.

  • Workup: Quench the reaction by adding water (15 mL) to dissolve the inorganic salts. Extract with Diethyl Ether ( 3×10 mL). Wash the combined organic layers thoroughly with brine ( 3×10 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Method B: Yamaguchi Esterification

Best for: Coupling with complex, secondary, or sterically hindered alcohols.

Mechanistic Rationale: The Yamaguchi esterification utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly electrophilic mixed anhydride[2]. The genius of this method lies in the ortho-chloro groups of the TCBC moiety; their extreme steric bulk blocks the incoming alcohol from attacking the trichlorobenzoyl carbonyl. Consequently, the nucleophile is directed exclusively to the oxane carbonyl, despite its α -quaternary nature[3]. DMAP accelerates this via an active acylpyridinium intermediate.

YamaguchiMech Acid Hindered Acid + Et3N MixedAnhydride Mixed Anhydride Intermediate Acid->MixedAnhydride TCBC TCBC (Yamaguchi Reagent) TCBC->MixedAnhydride AcylPyridinium Acylpyridinium Intermediate MixedAnhydride->AcylPyridinium DMAP attack DMAP DMAP + Alcohol Product Ester Product + DMAP AcylPyridinium->Product Alcoholysis

Yamaguchi esterification mechanism highlighting active intermediates.

Step-by-Step Protocol:

  • Mixed Anhydride Formation: Dissolve the oxane carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous Toluene or THF (5.0 mL). Add Triethylamine ( Et3​N , 1.5 equiv) and stir for 10 minutes. Slowly add TCBC (1.2 equiv). Stir at room temperature for 1–2 hours. Self-Validation: The precipitation of triethylammonium chloride salts visually confirms the formation of the mixed anhydride.

  • Alcoholysis: In a separate vial, dissolve the target alcohol (1.5 equiv) and DMAP (2.0 equiv) in anhydrous Toluene (2.0 mL).

  • Coupling: Transfer the alcohol/DMAP solution into the mixed anhydride suspension. Stir at room temperature (or gently heat to 40°C if the alcohol is exceptionally hindered) for 4–12 hours.

  • Workup: Dilute with EtOAc (20 mL) and quench with saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc. Wash the combined organics with saturated NaHCO3​ (to remove trichlorobenzoic acid byproduct) and brine. Dry over Na2​SO4​ , filter, and purify via silica gel chromatography.

Method C: Steglich Esterification

Best for: General coupling under exceptionally mild, neutral conditions.

Mechanistic Rationale: The Steglich method relies on a carbodiimide (DCC or EDC) to activate the carboxylic acid into an O-acylisourea[4]. Because the oxane C2-position is sterically hindered, direct attack by the alcohol on the O-acylisourea is too slow, leading to the unwanted rearrangement into an unreactive N-acylurea. The addition of DMAP (typically 10-20 mol%, but up to 1.0 equiv for highly hindered systems) is mandatory. DMAP acts as a superior nucleophile, rapidly forming an acylpyridinium species that subsequently reacts with the alcohol[5].

Step-by-Step Protocol:

  • Activation: Dissolve the oxane carboxylic acid (1.0 equiv, 1.0 mmol) and the target alcohol (1.2 equiv) in anhydrous Dichloromethane (DCM, 10 mL) at 0°C.

  • Catalyst & Coupling Agent: Add DMAP (0.2 equiv, 0.2 mmol). Then, add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv, 1.2 mmol) in one portion. Causality Check: EDC is preferred over DCC here because its urea byproduct is water-soluble, drastically simplifying the purification of the final ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the reaction with additional DCM (10 mL). Wash sequentially with 0.5 M HCl (to remove DMAP and unreacted EDC), saturated NaHCO3​ , and brine. Dry over MgSO4​ , filter, and concentrate.

Comparative Data Analysis

The following table summarizes the quantitative expectations and operational parameters for the three methods when applied to α -quaternary oxane carboxylic acids.

ParameterCs₂CO₃ AlkylationYamaguchi EsterificationSteglich Esterification
Typical Yield 85% – 95%75% – 90%70% – 85%
Reaction Time 2 – 4 hours6 – 12 hours12 – 16 hours
Substrate Scope Primary alkyl halides onlyPrimary, secondary, and tertiary alcoholsPrimary and secondary alcohols
Alkyne Tolerance Excellent (Mild base)Excellent (No metals/strong base)Excellent (Neutral conditions)
Byproduct Removal Aqueous wash (Salts)Chromatography (Trichlorobenzoic acid)Aqueous wash (if using EDC)
Steric Bypass Mechanism SN​2 at the electrophileSteric shielding of auxiliary carbonylAcylpyridinium intermediate

References

  • Simple Method for the Esterification of Carboxylic Acids Organic Chemistry Portal (Neises & Steglich)[Link][5]

  • Alkylation of Carboxylate Salts of Acidic Herbicides for Gas Chromatographic Analysis Analytical Letters (Taylor & Francis)[Link][1]

  • Total Syntheses of Strasseriolide A and Strasseriolide B, Potent Antimalarial Agents The Journal of Organic Chemistry (ACS Publications)[Link][3]

  • Steglich esterification Grokipedia[Link][4]

Sources

Method

Application Note &amp; Protocols: Seamless Functionalization of Biopolymers Using 2-(Prop-2-yn-1-yl)oxane-2-carboxylic Acid for Advanced Bioconjugation

Authored by: A Senior Application Scientist Abstract & Introduction The strategic modification of biopolymers is a cornerstone of modern drug delivery, tissue engineering, and diagnostics.[1][2] Creating biocompatible ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract & Introduction

The strategic modification of biopolymers is a cornerstone of modern drug delivery, tissue engineering, and diagnostics.[1][2] Creating biocompatible materials with tailored functionalities allows for the attachment of therapeutic agents, targeting ligands, and imaging probes.[3][4] "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a premier conjugation strategy due to its high efficiency, specificity, and mild, bio-orthogonal reaction conditions.[5][6]

This guide provides a comprehensive framework for the functionalization of amine-containing biopolymers (e.g., chitosan, polypeptides, proteins) with a versatile alkyne handle using 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid . This heterobifunctional linker serves as an ideal bridge. Its carboxylic acid moiety allows for robust covalent attachment to primary amines on the biopolymer backbone via stable amide bond formation, while the terminal alkyne group introduces a reactive site for subsequent, highly efficient click chemistry reactions.[7][8]

We present detailed, field-proven protocols covering the initial conjugation via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, purification of the functionalized intermediate, and rigorous characterization, culminating in a downstream click reaction to demonstrate the utility of the installed alkyne handle.

Principle of the Method

The functionalization process is a two-stage strategy designed for modularity and efficiency.

Stage 1: Amide Bond Formation via EDC/NHS Chemistry The core challenge in forming an amide bond between a carboxylic acid and an amine is that the carboxyl group's hydroxyl (-OH) is a poor leaving group.[9] To overcome this, we employ a "zero-length" crosslinking approach using EDC and NHS.[10]

  • Activation: EDC first reacts with the carboxylic acid of the linker to form a highly reactive but unstable O-acylisourea intermediate.[10][11] This step is most efficient in a slightly acidic buffer (pH 4.5-6.0) to facilitate the reaction while keeping the target primary amines on the biopolymer protonated and less reactive, preventing unwanted side reactions.[12]

  • Stabilization: The unstable O-acylisourea intermediate is prone to hydrolysis.[13] To improve efficiency and control, NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable ester has a longer half-life, allowing for a more controlled reaction with the biopolymer.[14][15]

  • Conjugation: The pH of the reaction is then raised to a physiological range (pH 7.2-8.0). This deprotonates the primary amines (-NH3+ to -NH2) on the biopolymer, turning them into potent nucleophiles that can efficiently attack the NHS ester, forming a stable amide bond and releasing NHS.[12][13]

G cluster_0 Stage 1: Activation & Conjugation Linker_COOH Linker-COOH (2-(Prop-2-yn-1-yl)oxane -2-carboxylic acid) O_acylisourea Reactive O-acylisourea (Unstable Intermediate) Linker_COOH->O_acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS_Ester Amine-Reactive NHS Ester (Stable) O_acylisourea->NHS_Ester + NHS NHS NHS Final_Product Alkyne-Functionalized Biopolymer NHS_Ester->Final_Product + Biopolymer-NH2 (pH 7.2-8.0) Biopolymer_NH2 Biopolymer-NH2

Diagram 1: EDC/NHS mediated amide bond formation.

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) With the alkyne handle installed, the biopolymer is now ready for click chemistry. The CuAAC reaction forms a stable triazole linkage between the alkyne and an azide-containing molecule of interest (e.g., a fluorescent dye, drug, or peptide).[5]

  • A Copper(I) catalyst, typically generated in situ from a Copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate), facilitates the reaction.

  • The reaction is highly specific, rapid, and can be performed in aqueous buffers at room temperature, making it ideal for sensitive biomolecules.[8]

G cluster_1 Stage 2: CuAAC Click Reaction Alkyne_Polymer Alkyne-Functionalized Biopolymer Clicked_Product Triazole-Linked Conjugate Alkyne_Polymer->Clicked_Product Azide_Molecule Azide-Molecule (e.g., Dye-N3) Azide_Molecule->Clicked_Product Catalyst Cu(I) Catalyst (from CuSO4/ Na Ascorbate) Catalyst->Clicked_Product Click

Diagram 2: Copper-catalyzed azide-alkyne cycloaddition.

Experimental Protocols

Overall Workflow

The entire process, from initial biopolymer preparation to the final clicked conjugate, follows a systematic workflow designed to ensure success and validate results at each critical juncture.

G Start Start: Amine-Containing Biopolymer Protocol1 Protocol 1: EDC/NHS Conjugation with Alkyne-Linker Start->Protocol1 Protocol2 Protocol 2: Purification (Dialysis or SEC) Protocol1->Protocol2 Protocol3 Protocol 3: Characterization (FTIR, ¹H NMR) Protocol2->Protocol3 Decision Functionalization Successful? Protocol3->Decision Protocol4 Protocol 4: Downstream CuAAC Click Reaction Decision->Protocol4 Yes Troubleshoot Troubleshoot/ Optimize Reaction Decision->Troubleshoot No End End: Final Bioconjugate Protocol4->End Troubleshoot->Protocol1

Diagram 3: Overall experimental workflow.
Materials and Reagents
  • Biopolymer: e.g., Chitosan (medium molecular weight), Bovine Serum Albumin (BSA), or other amine-containing polymer.

  • Linker: 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved aqueous solubility.[9]

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

    • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification:

    • Dialysis tubing (appropriate Molecular Weight Cut-Off, e.g., 3.5-14 kDa)

    • Deionized (DI) water

  • Click Chemistry Reagents:

    • Azide-functionalized molecule (e.g., Azide-Fluor 488)

    • Copper(II) Sulfate (CuSO₄)

    • Sodium Ascorbate

  • Solvents: Anhydrous Dimethyl sulfoxide (DMSO), Deuterium oxide (D₂O) for NMR.

Protocol 1: Conjugation of Alkyne-Linker to Biopolymer

This protocol describes a two-step coupling process that minimizes unwanted polymer cross-linking.[15]

  • Biopolymer Preparation: Dissolve the amine-containing biopolymer in the Activation Buffer to a final concentration of 2-10 mg/mL. Ensure complete dissolution. For acid-soluble biopolymers like chitosan, dissolve in a dilute acid (e.g., 1% acetic acid) first, then adjust the pH to 5.5-6.0 with NaOH.[16]

  • Linker and Activator Preparation: Crucially, prepare these solutions immediately before use as EDC is moisture-sensitive and hydrolyzes rapidly.[11][15]

    • Dissolve 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid in a minimal amount of anhydrous DMSO.

    • In separate tubes, dissolve EDC and NHS in Activation Buffer to a concentration of 10 mg/mL.

  • Activation Reaction: Add the dissolved linker to the biopolymer solution. Then, add the EDC and NHS solutions. The molar ratio is key to success. A typical starting point is a 5-10 fold molar excess of linker, EDC, and NHS relative to the available amine groups on the biopolymer.

    • Rationale: A molar excess drives the reaction towards completion. The optimal ratio may require empirical determination.[15][17]

  • Incubation: Gently mix the reaction at room temperature for 15-30 minutes. This is the activation step where the stable NHS ester is formed.[12]

  • Coupling Reaction: Adjust the reaction pH to 7.2-7.4 by adding Coupling Buffer (e.g., PBS) or a small amount of a non-amine base.

    • Rationale: This deprotonates the biopolymer's amines, making them nucleophilic for reaction with the NHS ester.[12]

  • Incubation: Continue to mix the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional but Recommended): Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes. This will hydrolyze any remaining unreacted NHS esters, preventing them from reacting during purification or storage.

Protocol 2: Purification of Alkyne-Functionalized Biopolymer

Purification is essential to remove unreacted linker, EDC/NHS byproducts, and quenching reagents.[18][19]

  • Dialysis Setup: Transfer the reaction mixture into dialysis tubing with an appropriate MWCO that retains the biopolymer but allows small molecules to diffuse out.

  • Dialysis: Dialyze against DI water at 4°C. Change the water frequently (e.g., after 2h, 4h, 8h, then overnight) to maintain a high concentration gradient.[18] A total of 4-5 water changes is typically sufficient.

  • Lyophilization: Freeze the purified polymer solution and lyophilize (freeze-dry) to obtain a stable, dry powder. Store desiccated at -20°C.

Protocol 3: Characterization of the Conjugate

Confirmation of successful functionalization is a critical validation step.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Procedure: Acquire spectra of both the unmodified and modified biopolymers.[20]

    • Expected Result: Appearance of new peaks or changes in existing ones. Look for:

      • A new amide I band (~1650 cm⁻¹) and amide II band (~1540 cm⁻¹), which may overlap with existing signals in proteins but can be a clear indicator in polysaccharides.

      • A weak but sharp peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

      • A peak around 2100-2150 cm⁻¹ for the C≡C stretch, which is often weak or absent in symmetrical environments.[21]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Procedure: Dissolve the lyophilized samples in an appropriate deuterated solvent (e.g., D₂O with a small amount of DCl for chitosan).[22][23]

    • Expected Result: Appearance of new proton signals corresponding to the attached linker. Specifically, look for a characteristic signal for the acetylenic proton (≡C-H) typically found around δ 2.5-3.0 ppm, and other signals from the oxane and propargyl protons.[22] The degree of substitution can often be estimated by integrating these new peaks relative to a known peak from the biopolymer backbone.

Parameter Unmodified Biopolymer (e.g., Chitosan) Alkyne-Functionalized Biopolymer Rationale for Change
FTIR: Amide I ~1655 cm⁻¹ (from native N-acetyl groups)Increased intensity or shoulder at ~1650 cm⁻¹Formation of new amide bonds.[21]
FTIR: Alkyne ≡C-H AbsentPresent (~3300 cm⁻¹)Successful installation of the terminal alkyne.
¹H NMR: Acetylenic H AbsentPresent (δ ~2.5-3.0 ppm)Direct evidence of the alkyne proton from the linker.[22]
¹H NMR: Backbone Characteristic polymer peaksPolymer peaks + new signals from linkerConfirms covalent attachment of the linker moiety.
Protocol 4: Downstream CuAAC Click Reaction

This protocol demonstrates the utility of the installed alkyne handle.[24]

  • Preparation: Dissolve the alkyne-functionalized biopolymer (1 equivalent) in degassed PBS or another suitable buffer. In a separate tube, dissolve the azide-functionalized molecule (e.g., Azide-Fluor 488, 1.5-3 equivalents) in DMSO.

  • Reagent Addition: Add the azide solution to the polymer solution. Then, add freshly prepared sodium ascorbate solution (10 equivalents) followed by CuSO₄ solution (1-5 equivalents).

    • Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species. An excess ensures the catalyst remains in its active state.[24]

  • Reaction: Protect the reaction from light if using a fluorescent dye. Mix at room temperature for 1-12 hours. The reaction is often complete within a few hours.

  • Purification: Purify the final conjugate using the same method as in Protocol 2 (dialysis or SEC) to remove the copper catalyst, excess azide reagent, and other small molecules.

Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
Low/No Conjugation 1. Inactive EDC (hydrolyzed).2. Incorrect pH for activation or coupling.3. Insufficient molar excess of reagents.1. Use fresh, dry EDC and prepare solutions immediately before use.[11]2. Verify buffer pH. Use MES pH 5.5-6.0 for activation, then adjust to pH 7.2-8.0 for coupling.[12]3. Increase the molar ratio of linker, EDC, and NHS to amine groups.
Polymer Precipitation 1. High degree of modification altering solubility.2. Cross-linking if using a one-step protocol.3. Solvent incompatibility.1. Reduce the molar ratio of the linker to control the degree of substitution.2. Strictly follow the two-step protocol to prevent EDC from activating carboxyls on the biopolymer itself.[15]3. Ensure the biopolymer is fully soluble in the chosen buffer system.
Low Click Reaction Yield 1. Incomplete removal of quenching agent (if Tris was used).2. Oxidation of Cu(I) catalyst.1. Ensure thorough purification after the initial conjugation step.2. Degas buffers to remove oxygen. Ensure a sufficient excess of sodium ascorbate is used.[24]

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Mishra, V., & Kumar, R. (2021). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews. [Link]

  • Iqbal, J., et al. (2022). “Click” chemistry in polymeric scaffolds: Bioactive materials for tissue engineering. Materials Today Chemistry. [Link]

  • Amerigo Scientific. (2024). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. [Link]

  • Lin, Y., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. [Link]

  • CD Bioparticles. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Kurakula, M., et al. (2021). Functionalized Nanocarriers for Drug delivery: Amalgam of Biopolymers and Lipids. Meddocs Publishers. [Link]

  • Click Chemistry Tools. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA. [Link]

  • Zhang, Y., et al. (2017). Synthesis of Alkyne-functionalized Polymers via Living Anionic Polymerization and Investigation of Features during the Post-“thiol-yne” Click Grafting. Chinese Journal of Polymer Science. [Link]

  • Ferreira, A. R. V., et al. (2022). Extraction and Purification of Biopolymers from Marine Origin Sources Envisaging Their Use for Biotechnological Applications. Polymers. [Link]

  • Baker, M. B., et al. (2020). Functionalization of Cellulose Nanocrystals with POEGMA Copolymers via Copper-Catalyzed Azide–Alkyne Cycloaddition for Potential Drug-Delivery Applications. Biomacromolecules. [Link]

  • Khan, F., et al. (2019). Effective Drug Delivery System of Biopolymers Based On Nanomaterials. Journal of Drug Delivery and Therapeutics. [Link]

  • Stout, K. C., et al. (2023). Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Chemistry. [Link]

  • Azevedo, C., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications. [Link]

  • Hardick, O. (n.d.). Coupling Protocols. University College London. [Link]

  • Teske, N. S., et al. (2014). Clickable degradable aliphatic polyesters via copolymerization with alkyne epoxy esters: synthesis and postfunctionalization with organic dyes. Journal of the American Chemical Society. [Link]

  • Lin, Y., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. [Link]

  • Oprea, A-M., et al. (2024). An Overview of Biopolymers for Drug Delivery Applications. Polymers. [Link]

  • El-Gogary, R. I. (2012). Biofunctionalization of Polymers and their Applications. Advances in Biochemical Engineering/Biotechnology. [Link]

  • Yeh, Y-C., et al. (2017). Norbornene-modified poly(glycerol sebacate) as a photocurable and biodegradable elastomer. Polymer Chemistry. [Link]

  • Das, S., et al. (2022). Applications of Biopolymers for Drugs and Probiotics Delivery. Foods. [Link]

  • Tsortsanidi, I., et al. (2022). Development of a Multi-Enzymatic Approach for the Modification of Biopolymers with Ferulic Acid. Catalysts. [Link]

  • Sharma, M., et al. (2024). Biopolymer-based Drug Delivery Systems: Synthesis Strategies, Functionalization, and Applications. Smart Nanomaterials for Infectious Diseases. [Link]

  • Li, J., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). FTIR spectra showing conjugation of native polymers and FA decorated nanoparticles. [Link]

  • d'Ayala, G. G., et al. (2022). Synthesis and Characterization of Conjugated Hyaluronic Acids. Polymers. [Link]

  • Mopoung, R., et al. (2022). Recent Advances in Biopolymeric Membranes towards the Removal of Emerging Organic Pollutants from Water. Membranes. [Link]

  • Al-Masoudi, N. A. (2018). Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Organic & Medicinal Chemistry International Journal. [Link]

  • Talarico, C., et al. (2022). Automated Parallel Dialysis for Purification of Polymers. Polymers. [Link]

  • Di Meo, C., et al. (2021). Combined Analytical Approaches to Standardize and Characterize Biomaterials Formulations: Application to Chitosan-Gelatin Cross-Linked Hydrogels. Gels. [Link]

  • Liu, B., et al. (2024). Exploration of Alkyne-Based Multilayered 3D Polymers and Oligomers. Polymers. [Link]

  • ResearchGate. (n.d.). FTIR (Fourier transform infrared) spectra of (a) chitosan and (b) N-methylene phosphonic chitosan (NMPC). [Link]

  • Kumirska, J., et al. (2010). Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan. Marine Drugs. [Link]

  • PubChem. (n.d.). 2-(prop-2-yn-1-yl)oxane. [Link]

  • Bloemen, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLoS ONE. [Link]

  • ResearchGate. (2016). synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. [Link]

  • Bloemen, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLoS ONE. [Link]

  • de Meijere, A., et al. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. Organic Syntheses. [Link]

Sources

Application

Application Note: In Vitro Assay Development utilizing 2-(Prop-2-yn-1-yl)oxane-2-carboxylic Acid as a Bioorthogonal Linker

Executive Summary The development of highly selective chemical probes is a cornerstone of modern chemoproteomics and drug discovery. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a highly versatile, bifunctional building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective chemical probes is a cornerstone of modern chemoproteomics and drug discovery. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a highly versatile, bifunctional building block designed for the synthesis of activity-based probes (ABPs) and affinity-based probes (AfBPs). This guide details the mechanistic rationale and step-by-step protocols for utilizing this compound in in vitro assays, specifically focusing on its integration into Activity-Based Protein Profiling (ABPP) workflows via zero-length amide coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanistic Rationale: The Oxane-Propargyl Advantage

Traditional aliphatic linkers often suffer from high entropic penalties upon target binding due to their conformational flexibility. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid overcomes this limitation through its unique structural topology:

  • Oxane (Tetrahydropyran) Core: The saturated six-membered oxygen heterocycle imparts conformational rigidity, which restricts the rotational degrees of freedom. This pre-organization reduces the entropic cost of target-probe binding while simultaneously enhancing aqueous solubility and metabolic stability.

  • Carboxylic Acid Moiety (-COOH): Positioned at the C2 carbon of the oxane ring, this group serves as a highly reactive handle for conjugation to primary amine-containing pharmacophores (e.g., kinase inhibitors, protease warheads) using standard carbodiimide chemistry[1].

  • Propargyl Group (-CH2-C≡CH): The terminal alkyne provides a bioorthogonal handle. Because alkynes are biologically inert and sterically compact, they do not impede the cell permeability of the synthesized probe[2]. Once the probe is covalently bound to its target in vitro, the alkyne can be chemoselectively reacted with an azide-functionalized reporter (e.g., Cy5-Azide or Biotin-Azide) via CuAAC[3].

G A 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (Bifunctional Linker) B Amide Coupling (EDC/NHS) Attachment to Pharmacophore A->B C In Vitro Incubation (Cell Lysate/Proteome) B->C D CuAAC Click Chemistry (Azide-Biotin or Azide-Fluorophore) C->D E Downstream Analysis (In-gel Fluorescence / LC-MS) D->E

Workflow for Activity-Based Protein Profiling using the oxane-based bifunctional linker.

Phase 1: Probe Synthesis via EDC/NHS Amide Coupling

To utilize the linker, it must first be conjugated to the target-directing pharmacophore. We employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for this purpose.

Causality & Logic: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. The addition of NHS converts this into a semi-stable NHS-ester, preventing rapid hydrolysis in aqueous/semi-aqueous environments and significantly increasing the yield of the subsequent amide bond formation with the primary amine of the pharmacophore[1].

Protocol 1: Pharmacophore Conjugation
  • Buffer Preparation: Prepare a 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer at pH 6.0. Crucial: Do not use amine-containing buffers (e.g., Tris, Glycine) as they will quench the activated NHS-ester.

  • Activation: Dissolve 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (10 mM final) in the MES buffer (or a 1:1 DMF/MES mixture if solubility is limited). Add EDC (20 mM) and NHS (50 mM).

  • Incubation: Vortex the mixture and incubate at room temperature (RT) for 30 minutes to ensure complete conversion to the NHS-ester.

  • Conjugation: Add the amine-containing pharmacophore (target ligand) at a final concentration of 5 mM. Adjust the pH to 7.5 using 1 M NaOH to deprotonate the primary amine, maximizing its nucleophilicity.

  • Reaction: Stir continuously at RT for 4–6 hours.

  • Purification: Purify the resulting alkyne-functionalized probe via preparative HPLC and verify the mass via LC-MS.

Phase 2: In Vitro Target Labeling & CuAAC Detection

Once the alkyne-functionalized probe is synthesized, it is incubated with the target proteome. The subsequent step utilizes CuAAC to attach a reporter tag.

Causality & Logic: The CuAAC reaction requires Cu(I) as a catalyst. Because Cu(I) is thermodynamically unstable and prone to disproportionation or oxidation to Cu(II), we generate it in situ using CuSO₄ and Sodium Ascorbate (a reducing agent). To protect the in vitro proteome from reactive oxygen species (ROS) generated by free copper, and to stabilize the Cu(I) state, the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is strictly required[4].

Mechanism Cu2 CuSO4 (Cu2+ Source) Cu1 Active Cu(I) Catalyst Cu2->Cu1 Reduction NaAsc Sodium Ascorbate (Reducing Agent) NaAsc->Cu1 Triazole Stable 1,2,3-Triazole Linkage (Signal Readout) Cu1->Triazole Catalysis THPTA THPTA Ligand (Stabilizes Cu(I)) THPTA->Cu1 Coordination Alkyne Alkyne-Functionalized Target Complex Alkyne->Triazole Azide Reporter Azide (e.g., Cy5-N3) Azide->Triazole

Synergistic components of the CuAAC reaction for bioorthogonal detection.

Protocol 2: Lysate Labeling and Click Chemistry
  • Proteome Preparation: Lyse target cells in non-denaturing buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40). Clarify by centrifugation (14,000 × g, 15 min) and normalize protein concentration to 2 mg/mL.

  • Probe Incubation: Treat 50 µL of the proteome lysate with the synthesized alkyne-probe (typically 1–10 µM final concentration) for 1 hour at 37°C. Self-Validation Step: Always include a vehicle (DMSO) control and a competitive inhibitor control to validate target specificity.

  • Click Master Mix Preparation: In a separate tube, pre-mix the following reagents in order (per 50 µL lysate reaction):

    • Reporter Azide (e.g., Cy5-Azide or Biotin-Azide): 1 µL of 5 mM stock (100 µM final).

    • CuSO₄: 1 µL of 50 mM stock (1 mM final).

    • THPTA Ligand: 1 µL of 10 mM stock (200 µM final). Note: Pre-incubate CuSO₄ and THPTA for 3 minutes before adding to the mix.

    • Sodium Ascorbate (freshly prepared): 1 µL of 100 mM stock (2 mM final).

  • Cycloaddition: Add the Click Master Mix to the labeled lysate. Vortex gently and incubate in the dark at RT for 1 hour.

  • Reaction Quenching: Terminate the reaction by adding 4× SDS-PAGE loading buffer (containing β-mercaptoethanol) and boil at 95°C for 5 minutes.

  • Readout: Resolve proteins via SDS-PAGE. For Cy5-Azide, scan the gel using a fluorescence imager (ex/em: 640/680 nm). For Biotin-Azide, transfer to a nitrocellulose membrane and probe with Streptavidin-HRP.

Data Presentation & Optimization

Standardizing reagent concentrations is critical to prevent background labeling and protein precipitation. The tables below summarize the physicochemical parameters of the linker and the optimized stoichiometric ratios for the CuAAC reaction.

Table 1: Physicochemical Profile of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid

ParameterValue / CharacteristicImpact on Assay Design
Core Structure Saturated Oxane (Tetrahydropyran)Prevents hydrophobic aggregation; maintains high aqueous solubility.
Reactive Handle 1 Carboxylic Acid (-COOH)Enables zero-length crosslinking to primary amines.
Reactive Handle 2 Terminal Alkyne (-C≡CH)Highly selective bioorthogonal handle; biologically inert.
Flexibility Conformationally RestrictedLowers entropic penalty during target-probe docking.

Table 2: Optimized CuAAC Reagent Stoichiometry for Lysate Assays

ReagentOptimized Final Conc.Function & Mechanistic Note
Azide Reporter 50 – 100 µMProvides signal readout. Excess can cause non-specific background.
CuSO₄ 1 mMSource of catalytic copper. Must be reduced to active Cu(I).
THPTA Ligand 200 µMStabilizes Cu(I) and prevents Cu-mediated protein degradation[4].
Sodium Ascorbate 2 mMReduces Cu(II) to Cu(I). Must be made fresh to prevent oxidation.

References

  • Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling Source: Molecules (MDPI) URL:[Link]

  • Activity-based protein profiling: A graphical review Source: National Center for Biotechnology Information (PMC - NIH) URL:[Link]

  • In-Depth Electrochemical Investigation of Surface Attachment Chemistry via Carbodiimide Coupling Source: Langmuir (ACS Publications) URL:[Link]

Sources

Method

Advanced Bioconjugation Workflows: Utilizing 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid in CuAAC Click Chemistry

Executive Summary The evolution of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has fundamentally transformed chemical biology, enabling the modular assembly of complex bioconjugates (1[1]). While simple aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has fundamentally transformed chemical biology, enabling the modular assembly of complex bioconjugates (1[1]). While simple aliphatic alkynes are ubiquitous, the introduction of specialized scaffolds like 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid offers distinct biophysical advantages for drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and activity-based protein profiling probes. This application note details the mechanistic rationale and provides a self-validating protocol for utilizing this bifunctional linker.

Mechanistic Rationale: The Oxane Scaffold Advantage

Choosing 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid over standard linear alkynes (e.g., 4-pentynoic acid) is driven by three specific structural causalities:

  • Steric Shielding via Quaternary Center : The carboxylic acid and the propargyl group are both anchored at the C2 position of the oxane (tetrahydropyran) ring. Once conjugated to a protein amine via an amide bond, this bulky quaternary center sterically shields the linkage from proteolytic enzymes. This structural rigidity significantly enhances in vivo plasma stability, a critical parameter for ADC pharmacokinetics.

  • Enhanced Hydrophilicity : The oxygen heteroatom within the oxane ring acts as a hydrogen bond acceptor. This mitigates the hydrophobicity typically associated with hydrocarbon linkers, preventing the aggregation of heavily modified proteins and maintaining the solubility of the bioconjugate in aqueous physiological buffers.

  • Bioorthogonal Bifunctionality : The carboxylic acid serves as the primary attachment point (via EDC/NHS coupling) to biological targets, while the terminal alkyne remains completely inert until activated by a Cu(I) catalyst for the targeted cycloaddition of an azide-bearing payload (2[2]).

Bioconjugation Workflow Visualization

G A 2-(Prop-2-yn-1-yl)oxane- 2-carboxylic acid C Alkyne-Functionalized Intermediate A->C EDC/Sulfo-NHS (pH 7.4) B Target Biomolecule (e.g., mAb, Protein) B->C F Stable 1,2,3-Triazole Bioconjugate C->F CuAAC Reaction D Azide-Functionalized Payload (Fluorophore/Drug) D->F E Cu(I) / THPTA Catalyst + Na-Ascorbate E->F Catalysis

Two-step bioconjugation workflow utilizing 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid.

Quantitative Parameters for CuAAC

To ensure a reproducible reaction, the stoichiometry of the CuAAC components must be strictly controlled. The following table summarizes the optimal parameters required to drive the cycloaddition to completion while preserving protein integrity (3[3]).

ParameterOptimal Concentration / RatioMechanistic Purpose
Alkyne (Substrate) 10 – 100 µMPrimary reactive handle introduced onto the target biomolecule.
Azide (Payload) 2 – 5 molar equivalentsDrives the reaction to completion; excess is easily removed via dialysis.
CuSO₄ 50 – 250 µMPrecursor to the catalytically active Cu(I) species.
THPTA Ligand 250 – 1250 µM (5:1 to Cu)Stabilizes Cu(I), accelerates reaction rate, and acts as a sacrificial reductant to prevent ROS damage.
Sodium Ascorbate 2.5 – 5.0 mMMild reducing agent that generates Cu(I) in situ.
Aminoguanidine 5.0 mMScavenges oxidized ascorbate byproducts to prevent aberrant protein cross-linking.

Self-Validating Experimental Protocols

Phase 1: Pre-functionalization (Amide Coupling)

This phase covalently attaches the oxane linker to surface-exposed primary amines (lysine residues) on the target protein.

  • Activation : Dissolve 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (10 mM) in anhydrous DMSO. Add EDC·HCl (15 mM) and Sulfo-NHS (15 mM). Incubate at room temperature for 30 minutes to form the highly reactive NHS-ester.

  • Conjugation : Add the activated linker to the target protein (1–5 mg/mL) suspended in PBS (pH 7.4).

    • Causality: Ensure the final DMSO concentration remains below 10% v/v to prevent protein denaturation and aggregation.

  • Incubation : Allow the reaction to proceed for 2 hours at room temperature under gentle agitation.

  • Purification : Isolate the alkyne-functionalized protein using a standard size-exclusion desalting column (e.g., Zeba Spin) pre-equilibrated with PBS to remove unreacted linker and coupling reagents.

Phase 2: CuAAC "Click" Bioconjugation

The greatest risk in CuAAC bioconjugation is copper-mediated oxidative damage to the protein (4[4]). This protocol is designed as a self-validating system: the strict order of addition ensures that free Cu(II) is never exposed to the protein in the presence of ascorbate without the protective THPTA shield (5[5]).

  • Stock Preparation : Prepare fresh aqueous stock solutions of CuSO₄ (20 mM), THPTA (50 mM), Sodium Ascorbate (100 mM), and Aminoguanidine (100 mM).

  • Pre-complexation (Critical Self-Validation Step) : In a separate microcentrifuge tube, mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA. Incubate for 5 minutes.

    • Causality: This 1:5 molar ratio ensures all copper is fully coordinated before it touches the biological sample, preventing protein precipitation and acting as a sacrificial shield against reactive oxygen species (ROS)[5].

  • Payload Addition : To the alkyne-functionalized protein solution (e.g., 500 µL at 50 µM alkyne concentration), add the Azide-payload to a final concentration of 150 µM (3 molar equivalents).

  • Scavenger Addition : Add 25 µL of 100 mM Aminoguanidine to the protein mixture.

    • Causality: Ascorbate oxidation yields dehydroascorbate, which rapidly reacts with lysine and arginine residues. Aminoguanidine acts as a sacrificial scavenger, outcompeting these residues and preserving protein monomericity[3].

  • Catalyst Introduction : Transfer the pre-complexed CuSO₄/THPTA solution into the protein mixture and vortex gently.

  • Reaction Initiation : Add 25 µL of 100 mM Sodium Ascorbate to the mixture.

    • Causality: Ascorbate must be added last. The solution may briefly change color, visually validating the reduction of Cu(II) to the catalytically active Cu(I) state.

  • Incubation : Incubate the reaction at room temperature for 1 hour on a slow end-over-end rotator (protect from light if utilizing a fluorophore payload).

  • Termination & Purification : Terminate the reaction by adding EDTA to a final concentration of 5 mM to chelate the copper. Purify the final triazole-linked bioconjugate via size-exclusion chromatography or extensive dialysis against PBS.

References

  • Unfolding Potential of Click Chemistry in Bioconjug
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition, PMC (NIH),
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction, RSC Publishing,
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(Prop-2-yn-1-yl)oxane-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid .

Synthesizing a quaternary stereocenter at the anomeric position (C2) of an oxane (tetrahydropyran) ring presents unique chemical challenges. The standard workflow involves the esterification of oxane-2-carboxylic acid, followed by enolate generation, alpha-alkylation (propargylation), and finally, ester hydrolysis. However, researchers frequently encounter poor yields due to enolate instability, regioselectivity issues (allene formation), and extreme steric hindrance during the final deprotection.

This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to ensure high-yield synthesis.

Workflow A Oxane-2-carboxylic acid (Starting Material) B Esterification Reagents: MeOH, H2SO4 A->B C Methyl oxane-2-carboxylate (Intermediate 1) B->C D Enolate Formation Reagents: LiHMDS, THF, -78°C C->D E Propargylation Reagents: Propargyl Iodide, DMPU D->E F Methyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate (Intermediate 2) E->F G Ester Cleavage Reagents: KOTMS, THF, RT F->G H 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (Final Product) G->H

Synthetic workflow for 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid via alpha-alkylation.

Part 1: Troubleshooting Guide & FAQs

Q1: During the propargylation step, my yield is exceptionally low, and LC-MS shows a mass corresponding to an acyclic enal. What is happening?

The Causality: You are observing the ring-opening of the oxane ring via β -elimination. When you deprotonate methyl oxane-2-carboxylate, you generate an α -alkoxy enolate. The lone pair on the enolate oxygen can push electron density down, ejecting the ring oxygen as a leaving group and breaking the cyclic structure. The Solution: This degradation is highly temperature- and counterion-dependent. You must maintain a strict internal reaction temperature of -78 °C. Furthermore, switch your base from KHMDS or NaHMDS to LiHMDS . The lithium cation provides superior chelation control; it coordinates simultaneously to the enolate oxygen and the ring oxygen, locking the intermediate in a stable cyclic conformation and drastically increasing the activation energy required for β -elimination[1].

Q2: I successfully alkylated the molecule, but NMR shows a mixture of the desired terminal alkyne and an isomeric allene byproduct. How do I prevent this?

The Causality: Propargyl electrophiles are highly susceptible to regioselectivity issues. When the enolate attacks the propargyl halide, it can undergo a direct SN​2 displacement (yielding the alkyne) or an SN​2′ attack at the terminal alkyne carbon (yielding the allene)[2]. Hard nucleophiles, such as unmitigated lithium enolates, often favor the SN​2′ pathway when reacting with standard propargyl bromides[3]. The Solution: You must "soften" the reaction dynamics. The most direct fix is to switch the electrophile from propargyl bromide to propargyl iodide , which favors direct SN​2 displacement due to the high polarizability of the iodine leaving group. Alternatively, adding a catalytic amount of a Copper(I) salt (e.g., CuCN) forms a transient, softer cuprate intermediate that heavily biases the transition state toward the desired SN​2 alkyne product[4].

Q3: The alkylation worked perfectly, but I cannot hydrolyze the methyl ester to get the final carboxylic acid. Refluxing in LiOH/THF/Water just returns unreacted starting material.

The Causality: You have created a highly congested quaternary stereocenter directly adjacent to the ester carbonyl. Standard aqueous saponification relies on the nucleophilic attack of a hydroxide ion to form a tetrahedral intermediate. The steric bulk of the oxane ring and the newly added propargyl group physically blocks this trajectory, making the activation energy for standard hydrolysis nearly insurmountable without destructive levels of heat. The Solution: Abandon aqueous saponification. Utilize Potassium trimethylsilanolate (KOTMS) in anhydrous THF. The silanolate anion is a highly active, anhydrous nucleophile that attacks the ester to form a silyl ester intermediate, which is subsequently cleaved during a mild acidic workup. This circumvents the hydration sphere bulk associated with aqueous hydroxide.

Part 2: Quantitative Optimization Data

To illustrate the causality of the troubleshooting steps above, review the following optimization data for the enolate propargylation step. Notice how the choice of base, temperature, and electrophile directly dictates the reaction's success.

BaseAdditiveElectrophileTemp (°C)Conversion (%)Alkyne:Allene RatioRing-Opening (%)
KHMDSNonePropargyl-Br-788570:3015
LiHMDSNonePropargyl-Br-789285:15< 2
LiHMDSDMPUPropargyl-Br-78> 9880:20< 2
LiHMDS DMPU Propargyl-I -78 > 98 98:2 < 2
LiHMDSDMPUPropargyl-Br-409580:2045

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized α -Alkylation (Propargylation)

This protocol utilizes chelation control and soft electrophile dynamics to ensure high SN​2 regioselectivity and prevent ring-opening.

  • Enolate Generation: Dissolve methyl oxane-2-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to an internal temperature of -78 °C.

  • Base Addition: Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv) over 15 minutes, maintaining the internal temperature below -70 °C. Stir for 45 minutes at -78 °C.

    • Validation Check 1: Remove a 50 µL aliquot, quench in D2​O , and extract with CDCl3​ . 1H NMR must show >95% deuterium incorporation at the C2 position (disappearance of the anomeric proton signal). Do not proceed if enolization is incomplete.

  • Electrophile Addition: Add DMPU (2.0 equiv) followed by a pre-cooled (-78 °C) solution of propargyl iodide (1.2 equiv) in THF.

  • Reaction Progression: Stir at -78 °C for 4 hours.

    • Validation Check 2: Monitor by LC-MS. Look for the mass transition from M+ (starting material) to [M+38]+ (product). The absence of the starting material mass validates completion.

  • Quench & Workup: Quench the reaction while still at -78 °C by adding saturated aqueous NH4​Cl . Allow to warm to room temperature, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Anhydrous Ester Cleavage

This protocol bypasses steric hindrance using anhydrous silanolate chemistry.

  • Reagent Mixing: Dissolve the crude methyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate (1.0 equiv) in anhydrous THF (0.1 M). Add Potassium trimethylsilanolate (KOTMS, 2.5 equiv) in one portion at room temperature.

  • Reaction Progression: Stir at room temperature for 12 hours under argon.

    • Validation Check 1: Analyze by TLC (Hexanes/EtOAc 8:2). The high- Rf​ ester spot must completely disappear, replaced by a baseline spot corresponding to the potassium carboxylate salt.

  • Acidic Cleavage: Dilute the mixture with water and acidify to pH 2 using 1M HCl. (This step hydrolyzes the transient silyl ester to the free carboxylic acid).

  • Isolation: Extract the aqueous layer thoroughly with EtOAc (3x).

    • Validation Check 2: TLC of the organic layer (with 1% AcOH added to the eluent) should now show a clean, intermediate- Rf​ spot. Dry and concentrate to yield the pure 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid.

Part 4: Diagnostic Logic Tree

Use the following logic tree to rapidly diagnose and resolve issues if your alkylation step fails validation.

Troubleshooting Root Issue: Low Yield in Alkylation Step LCMS Diagnostic: Check LCMS/NMR Profile Root->LCMS RingOpen Observation: Ring-Opened Enal Byproducts LCMS->RingOpen Allene Observation: Allene Isomer Formation LCMS->Allene Unreacted Observation: Unreacted Starting Material LCMS->Unreacted Fix1 Solution: Strict -78°C control Use LiHMDS for chelation RingOpen->Fix1 Fix2 Solution: Add Cu(I) co-catalyst or use Propargyl Iodide Allene->Fix2 Fix3 Solution: Ensure anhydrous THF Add DMPU to increase nucleophilicity Unreacted->Fix3

Troubleshooting logic tree for resolving low yields during the propargylation step.

References

  • Title: High Chelation Control of Three Contiguous Stereogenic Centers in the Reformatsky Reactions of Indium Enolates with α -Hydroxy Ketones: Unexpected Stereochemistry of Lactone Formation Source: ResearchGate URL
  • Title: Chapter 6 Axial Chirality Beyond Atropoisomerism: Allenes And Related Compounds Source: CSIC URL
  • Title: Nickel-Catalyzed Asymmetric Propargylation for the Synthesis of Axially Chiral 1,3-Disubstituted Allenes Source: Journal of the American Chemical Society URL
  • Title: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: PMC URL

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in isolating 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in isolating 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid . Because this molecule combines a highly polar carboxylic acid, an ether-based oxane ring, and a terminal alkyne, it defies standard purification boilerplate.

Here, we break down the causality behind its chromatographic behavior and provide self-validating protocols to ensure high-yield, high-purity recovery.

Molecular Profiling & Chromatographic Causality

To purify this compound efficiently, we must first understand why it fails under standard conditions:

  • The Streaking Phenomenon (Carboxylic Acid): The molecule possesses a carboxylic acid moiety (pKa ~4.5). On bare normal-phase silica, unsuppressed carboxylate anions form strong, multi-point hydrogen bonds with free silanol groups[1]. This leads to multi-modal retention kinetics, resulting in severe peak tailing and streaking across multiple fractions.

  • The "Invisible Peak" Problem (Lack of Chromophore): Neither the oxane ring, the terminal alkyne, nor the carboxylic acid possesses a conjugated π -system. The molecule only exhibits weak end-absorption below 220 nm, which is entirely masked by the UV cutoff of common solvents like ethyl acetate[2]. Standard UV detection at 254 nm or 280 nm will fail.

The Strategic Solution: Successful purification requires Reversed-Phase (C18) chromatography with an acidic modifier to suppress ionization[3], paired with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) to bypass the lack of a UV chromophore.

Validated Experimental Workflows

Below are the step-by-step methodologies. Every protocol includes a Validation Checkpoint to create a self-validating system, ensuring you do not proceed to the next step if the previous one failed.

G Step1 Crude Mixture Step2 Dry Loading (C18 Silica) Step1->Step2 Step3 RP-Flash Column (0.1% TFA Modifier) Step2->Step3 Step4 ELSD Detection Step3->Step4 Step5 Lyophilization Step4->Step5

Optimized reversed-phase workflow for polar, non-chromophoric carboxylic acids.

Protocol A: Reversed-Phase (C18) Purification (Recommended)

Causality: C18 media prevents irreversible adsorption of highly polar acids. Adding 0.1% Trifluoroacetic Acid (TFA) forces the carboxylic acid into its neutral, lipophilic state, sharpening the elution band[4].

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal volume of Methanol. Add C18 functionalized silica gel (1:3 sample-to-silica ratio by weight). Evaporate the solvent under reduced pressure.

    • Validation Checkpoint: The resulting material must be a dry, free-flowing powder. Clumping indicates residual solvent, which will cause premature elution and band broadening at the column head.

  • Column Equilibration: Equilibrate a pre-packed C18 flash column with 5 Column Volumes (CV) of 95% Water / 5% Acetonitrile containing 0.1% TFA.

  • Elution Gradient: Run a linear gradient from 5% to 60% Acetonitrile (maintaining 0.1% TFA throughout) over 15 CV.

  • Detection: Route the column effluent through an ELSD (Destructive split: ~1-2%). Set the drift tube to 40°C and nebulizer gas to 3.0 bar.

    • Validation Checkpoint: Spot the ELSD-triggered fractions onto a normal-phase TLC plate and stain with Bromocresol Green. A yellow spot on a blue background confirms the presence of the carboxylic acid.

  • Recovery: Pool the validated fractions and lyophilize (freeze-dry) to remove water, acetonitrile, and the volatile TFA modifier.

Protocol B: Normal-Phase (Silica) Purification (Alternative)

Causality: If C18 is unavailable, normal-phase silica can be used only if the mobile phase is aggressively modified to outcompete silanol interactions.

  • Mobile Phase Preparation: Prepare Channel A (Hexane) and Channel B (Ethyl Acetate containing 1% Glacial Acetic Acid).

  • Sample Loading: Liquid load the sample in a minimal amount of Dichloromethane (DCM).

  • Elution: Run a gradient of 10% to 80% Channel B over 20 CV.

  • Post-Run Processing: Pool fractions and add toluene (equal volume to the fraction). Evaporate under reduced pressure.

    • Validation Checkpoint: The addition of toluene forms an azeotrope with acetic acid, allowing for its complete removal. The final product should have no pungent vinegar odor.

Troubleshooting Guides & FAQs

G Issue Chromatographic Issue Branch1 No Peaks Detected? Issue->Branch1 Branch2 Severe Streaking? Issue->Branch2 Cause1 Lack of UV Chromophore Branch1->Cause1 Cause2 Silanol Interaction Branch2->Cause2 Sol1 Use ELSD / MS Detection Cause1->Sol1 Sol2 Add 0.1% TFA or 1% AcOH Cause2->Sol2

Troubleshooting decision matrix for detection and peak shape optimization.

Q: My compound is streaking across the entire normal-phase column run. How do I fix this? A: 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid contains a highly polar carboxylic acid moiety. On bare silica, the unsuppressed carboxylate anion forms strong hydrogen bonds with free silanol groups, leading to multi-modal retention kinetics[1]. Action: Add 1% glacial acetic acid or formic acid to your mobile phase. This acidic modifier competitively binds to the silanol sites and protonates your target molecule, maintaining it in a neutral state for sharp elution.

Q: The UV detector shows a flatline, but TLC indicates the product eluted. Why? A: The target molecule lacks a conjugated π -system. The oxane ring, terminal alkyne, and carboxylic acid only exhibit weak end-absorption below 220 nm, which is masked by the UV cutoff of solvents like ethyl acetate or trace impurities[2]. Action: Switch to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) directed purification, which do not rely on chromophores.

Q: Can I use basic modifiers like Triethylamine (TEA) to improve peak shape? A: Absolutely not. Adding a base will deprotonate the carboxylic acid, forming a highly polar carboxylate salt. This will cause the molecule to irreversibly stick to normal-phase silica or elute immediately in the void volume on a reversed-phase C18 column[4]. Always use acidic modifiers for carboxylic acids.

Q: How do I remove the acidic modifier (TFA or Acetic Acid) after collecting my fractions? A: TFA forms strong ion pairs with polar compounds. Lyophilization (freeze-drying) is the most effective method for removing water and volatile modifiers like TFA or formic acid. For normal-phase fractions containing acetic acid, perform an azeotropic distillation by adding toluene to the fraction before rotary evaporation.

Quantitative Data Summaries

Table 1: Mobile Phase Modifier Selection Matrix
ModifierConcentrationStationary PhaseMechanistic EffectPost-Run Removal Strategy
Trifluoroacetic Acid (TFA) 0.1% (v/v)Reversed-Phase (C18)Suppresses ionization; increases lipophilicity.Lyophilization (Freeze-drying)
Formic Acid (FA) 0.1% (v/v)Reversed-Phase (C18)Milder ionization suppression; MS compatible.Lyophilization (Freeze-drying)
Glacial Acetic Acid 1.0% (v/v)Normal-Phase (Silica)Competitively blocks silanol hydrogen bonding.Azeotropic distillation with Toluene
Triethylamine (TEA) N/ABothAVOID. Deprotonates acid, causing failure.N/A
Table 2: Detection Modality Comparison
Detection ModalitySetting / WavelengthEfficacy for TargetLimitations / Notes
ELSD 40°C, 3.0 bar gasOptimal Destructive technique (requires flow split). Detects all non-volatile mass.
Mass Spectrometry (MS) ESI Negative ModeOptimal Highly specific. Detects the [M-H]⁻ ion perfectly.
UV-Vis 254 nm / 280 nmIneffective Target lacks a conjugated π -system. Will result in false negatives.
UV-Vis (Low λ ) 200 nm - 210 nmPoor High background noise from solvent absorbance (e.g., EtOAc cutoff is 256 nm).

References

  • Flash Chromatography Basics. Sorbent Technologies. Available at:[Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available at:[Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. Available at:[Link]

  • Reversed-Phase Flash Purification. Biotage. Available at:[Link]

  • Isolation of Bioactive Pentacyclic Triterpenoid Acids from Olive Tree Leaves with Flash Chromatography. MDPI Applied Sciences. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Decarboxylation of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal degradation of complex α -alkoxy carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal degradation of complex α -alkoxy carboxylic acids. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is particularly notorious for undergoing unintended decarboxylation during heated reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you preserve your oxane scaffold during high-temperature workflows.

Part 1: Troubleshooting Guide & Mechanistic Insights

Issue 1: Unintended loss of the carboxyl group during reflux. Q: Why does 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid degrade into a terminal alkyne byproduct when heated above 80 °C? A: The causality lies in the molecule's structure. It is an α -alkoxy carboxylic acid with a sterically hindered quaternary center at C2. Heating provides the activation energy for decarboxylation, which typically proceeds via a cyclic, concerted transition state 1. The adjacent oxane oxygen is capable of stabilizing the resulting reactive intermediate (such as an α -to-O radical or an oxocarbenium ion), significantly lowering the energy barrier for C–C bond cleavage [[2]](). Furthermore, the extrusion of CO₂ relieves the severe steric strain at the quaternary C2 position, providing a strong thermodynamic driving force.

Issue 2: Choosing the right protection strategy. Q: How can I heat the reaction mixture to 120 °C without losing the carboxylic acid moiety? A: You must disrupt the mechanism of degradation. The most robust method is to mask the carboxylic acid by converting it to a methyl or tert-butyl ester. By eliminating the ionizable proton, you permanently block the concerted cyclic mechanism required for thermal decarboxylation. Esterified α -alkoxy acids can easily withstand temperatures exceeding 150 °C.

Issue 3: Solvent-induced degradation at mild temperatures. Q: I am heating the free acid to only 60 °C in DMSO, but I am still observing decarboxylation. Why? A: Polar aprotic solvents like DMSO and DMF can act as catalysts for decarboxylation. They stabilize the polar transition state and facilitate the extrusion of CO₂ by acting as hydrogen-bond acceptors for the carboxylic proton 1. Switch to a less polar, non-coordinating solvent like toluene or 1,4-dioxane, or convert the acid to its sodium salt before heating.

Part 2: Workflow Visualization

The following decision tree outlines the logical workflow for selecting a stabilization strategy based on your downstream requirements.

DecarboxylationPrevention A 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (Thermally Sensitive) B Downstream Application Requires Free Carboxylate? A->B C Salt Formation (e.g., Na+ or K+ salt) B->C Yes D Esterification (e.g., Methyl/Benzyl Ester) B->D No E Controlled Heating (<60°C) in Aprotic Solvent C->E F High Thermal Stability (>100°C Tolerated) D->F G Intact Oxane Scaffold (Decarboxylation Prevented) E->G F->G

Workflow for preventing thermal decarboxylation of α-alkoxy carboxylic acids.

Part 3: Quantitative Data Presentation

Understanding the thermal decomposition pathways and onset temperatures is fundamental to ensuring product stability during high-temperature processing 3. The table below summarizes the thermal stability profiles of various forms of the target molecule.

Chemical FormModification StrategyDecomposition Onset ( Tonset​ )Recommended Max TempDecarboxylation Risk
Free Acid None (Baseline)~85 °C60 °CHigh
Sodium Salt Deprotonation>200 °C150 °CLow
Methyl Ester Esterification>220 °C180 °CLow

Note: Tonset​ values are representative benchmarks derived from thermogravimetric analysis (TGA) of sterically hindered α -alkoxy and furan-based carboxylic acids.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must validate itself before you proceed to the heating step.

Protocol A: In-situ Salt Formation (For Mild to Moderate Heating)

Principle: Converting the free acid to an alkali metal salt removes the acidic proton, preventing the cyclic transition state required for the thermal decarboxylation of aliphatic carboxylic acids 4.

  • Preparation: Dissolve 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere.

  • Deprotonation: Slowly add Sodium Bicarbonate (NaHCO₃, 1.2 eq) or Sodium Hydride (NaH, 60% dispersion, 1.05 eq) depending on the base sensitivity of your other functional groups.

  • Self-Validation Check: Monitor the reaction visually. The strict cessation of gas evolution (CO₂ or H₂) indicates that deprotonation is complete. The solution should become a fine suspension or clear liquid. Do not apply heat until gas evolution has entirely stopped.

  • Execution: Proceed with the required thermal reaction (safe up to ~150 °C depending on the solvent).

  • Workup: Cool the mixture to 0 °C. Acidify cautiously with 1M HCl to pH 3 and immediately extract into cold ethyl acetate. Prolonged exposure to aqueous acid will trigger degradation.

Protocol B: Esterification (For High-Temperature Workflows)

Principle: Masking the carboxylic acid as a methyl ester permanently blocks the concerted decarboxylation mechanism.

  • Preparation: Dissolve the free acid in a 4:1 mixture of Toluene/Methanol (0.1 M) at room temperature.

  • Esterification: Add (Trimethylsilyl)diazomethane (TMS-diazomethane, 2.0 M in hexanes, 1.2 eq) dropwise.

  • Self-Validation Check: The reaction is complete when the distinct yellow color of the TMS-diazomethane persists in the solution, confirming that all the carboxylic acid has been consumed and the reagent is now in excess.

  • Quench: Add glacial acetic acid dropwise until the yellow color completely dissipates.

  • Execution: Concentrate under reduced pressure. The resulting ester is highly thermally stable and can safely be heated to >180 °C.

Part 5: Frequently Asked Questions (FAQs)

Q: How can I quickly verify analytically if decarboxylation has occurred during my reaction? A: Use TLC or LC-MS. On TLC, the decarboxylated product (2-(prop-2-yn-1-yl)oxane) will be significantly less polar (higher Rf​ ) than the starting carboxylic acid. By LC-MS, look for a mass peak corresponding to [M - 44] (loss of CO₂). Furthermore, the loss of the broad -OH stretch (~3000-2500 cm⁻¹) and the carbonyl stretch (~1700 cm⁻¹) in IR spectroscopy is a definitive indicator.

Q: Does the propargyl group specifically contribute to the instability? A: Yes. While the alkyne itself doesn't directly participate in the electron-pushing mechanism of decarboxylation, it creates a bulky quaternary stereocenter at C2. The steric relief provided by the extrusion of CO₂ thermodynamically drives the decarboxylation process forward.

Q: If I use the sodium salt strategy, can I use water as a solvent? A: While the sodium salt is water-soluble, heating α -alkoxy carboxylate salts in aqueous solutions at high temperatures can sometimes lead to competing hydrolysis or retro-aldol-type ring-opening reactions, depending on the pH. It is generally safer to use anhydrous conditions (like THF or Toluene) for the heating phase.

References

  • Master Organic Chemistry. Decarboxylation. Available at: [Link]

  • ACS Publications - Organic Letters. Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids: Metal- and Light-Free. Available at:[Link]

  • Reddit (r/chemhelp). Decarboxylation of Aliphatic Carboxylic Acids. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with complex bifunctional building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with complex bifunctional building blocks. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid presents a "perfect storm" of synthetic bottlenecks. The C2 position is an α,α-disubstituted quaternary stereocenter containing an oxane oxygen, a carboxylic acid, and a propargyl group. This topology introduces immense steric hindrance during acyl transfer reactions and creates competing chelation pathways during transition-metal-catalyzed alkyne functionalizations.

This guide provides field-proven, mechanistically grounded solutions to overcome low conversion rates when working with this challenging substrate.

Part 1: Amide Coupling at the Hindered Quaternary C2 Center

FAQ: Overcoming Steric Blockades

Q1: Why do standard carbodiimide reagents (e.g., EDC, DCC) yield <10% conversion when coupling this acid with primary amines? A1: The failure is rooted in spatial causality. When the carboxylic acid is activated by carbodiimides, the resulting O-acylisourea intermediate is physically shielded by the bulky oxane ring and the adjacent propargyl chain[1]. This steric wall blocks the incoming amine from executing the necessary nucleophilic attack on the carbonyl carbon. Consequently, the intermediate either hydrolyzes back to the starting material or undergoes an irreversible rearrangement to form an unreactive N-acylurea dead-end[1].

Q2: What is the most effective activation strategy for this specific quaternary carboxylic acid? A2: Transitioning from bulky active esters to acyl fluorides is the most reliable solution. Acyl fluorides behave like highly reactive activated esters but possess a uniquely small steric profile due to the short, strong C-F bond[2]. Generating the acyl fluoride in situ using reagents like BTFFH or TCFH-NMI minimizes the steric clash between the coupling partners, lowering the activation energy barrier for the amine's nucleophilic attack[3].

Quantitative Data: Coupling Reagent Efficacy

Table 1: Comparison of Coupling Reagents for Quaternary Oxane-2-Carboxylic Acids

Coupling Reagent ClassReagent ExampleTypical ConversionMechanistic Limitation
Carbodiimide EDC·HCl / DCC< 10%Severe steric hindrance; rapid N-acylurea formation.
Uronium Salt HATU30 - 45%Moderate steric bulk of the resulting OBt/OAt active ester.
Phosphonium Salt PyAOP50 - 65%Better electrophilicity than uroniums, but still sterically demanding.
Acyl Fluoride Precursor BTFFH / TCFH> 85% Minimal steric profile; highly electrophilic carbonyl carbon.
Protocol 1: Amide Coupling via In Situ Acyl Fluoride Generation

This protocol utilizes TCFH-NMI to bypass steric hindrance. It is designed as a self-validating workflow.

  • Activation: Dissolve 1.0 eq of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid in anhydrous CH₂Cl₂ (0.1 M concentration). Add 3.0 eq of N-methylimidazole (NMI) and stir for 5 minutes.

  • Fluorination: Cool the mixture to 0 °C under an argon atmosphere. Add 1.2 eq of TCFH. Stir for 30 minutes.

    • Causality: TCFH generates an acyl fluoride, which has a significantly smaller van der Waals radius than OBt/OAt esters, permitting attack at the crowded quaternary center[3].

    • Self-Validation Step: Quench a 5 µL aliquot of the reaction mixture in 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester confirms complete acyl fluoride formation. Do not proceed until activation is confirmed.

  • Coupling: Add 1.5 eq of the target amine dropwise. Allow the reaction to warm naturally to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash the organic layer with 1M HCl and brine, dry over Na₂SO₄, and concentrate in vacuo.

AmideCoupling Start Low Amide Conversion (Quaternary C2 Center) CheckReagent Current Activation Method? Start->CheckReagent Carbodiimide Carbodiimides (EDC, DCC) CheckReagent->Carbodiimide Uronium Uronium/Phosphonium (HATU, PyAOP) CheckReagent->Uronium AcylFluoride Acyl Fluoride (TCFH, BTFFH) CheckReagent->AcylFluoride Failure1 Steric Blockade & N-acylurea Formation Carbodiimide->Failure1 Failure2 Moderate Yield, Bulky Active Ester Uronium->Failure2 Success High Yield, Low Steric Demand AcylFluoride->Success Failure1->AcylFluoride Optimize Failure2->AcylFluoride Optimize

Troubleshooting workflow for sterically hindered amide coupling at the C2 quaternary center.

Part 2: Click Chemistry (CuAAC) with the Terminal Alkyne

FAQ: Preventing Catalyst Sequestration

Q3: My CuAAC (click) reaction with the propargyl group is stalling, and I observe a persistent green/blue precipitate. What is happening? A3: The oxane ring oxygen and the adjacent carboxylate (or newly formed amide) act as a potent bidentate chelating motif. They sequester the bare Cu(I) catalyst, pulling it out of the catalytic cycle to form a thermodynamically stable, inactive copper complex (the visible precipitate). This sequestration prevents the copper from interacting with the terminal alkyne to form the critical copper acetylide intermediate required for the cycloaddition.

Q4: How can I prevent this chelation and drive the click reaction to completion? A4: You must utilize a strongly coordinating, accelerating ligand such as THPTA or TBTA. These ligands bind Cu(I) tightly, outcompeting the oxane/carboxylate chelation network. They keep the copper soluble and active, allowing the terminal alkyne to coordinate productively.

Protocol 2: Ligand-Accelerated CuAAC for Chelating Substrates

This protocol relies on catalyst pre-complexation to protect the Cu(I) species from the substrate's chelating moieties.

  • Substrate Preparation: In a degassed solvent mixture of t-BuOH/H₂O (1:1, 0.2 M), dissolve the alkyne substrate (1.0 eq) and the target azide (1.2 eq). Keep under argon.

  • Catalyst Pre-Complexation: In a separate, clean vial, premix CuSO₄·5H₂O (0.1 eq) and THPTA ligand (0.2 eq) in a minimum volume of degassed water. Stir for 10 minutes.

    • Causality: Pre-forming the Cu-THPTA complex establishes a protective coordination sphere around the copper, preventing the oxane substrate from sequestering it upon introduction.

  • Reduction & Validation: Add sodium ascorbate (0.5 eq, freshly prepared 1M aqueous solution) to the catalyst mixture.

    • Self-Validation Step: The catalyst solution must turn from light blue to completely colorless. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state.

  • Reaction: Immediately inject the colorless, active catalyst solution into the substrate mixture under argon. Stir at room temperature for 4-6 hours. Monitor completion via LC-MS.

CuAAC_Rescue Cu_Source Cu(I) Source (CuSO4 + Ascorbate) Chelation Catalyst Sequestration (Oxane Oxygen + Carboxylate) Cu_Source->Chelation No Ligand Active_Cu Active Cu(I)-Ligand Complex (Protected from Chelation) Cu_Source->Active_Cu Pre-complexation Ligand THPTA / TBTA Ligand Addition Chelation->Ligand Rescue Attempt Ligand->Active_Cu Product Successful Triazole Formation Active_Cu->Product Alkyne + Azide

Mechanistic pathway of Cu(I) sequestration by the oxane moiety and rescue via ligand addition.

References
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions . Benchchem. 1

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling . Royal Society of Chemistry (RSC). 2

  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine . Benchchem. 3

  • The Synthesis of Sterically Hindered Amides . CHIMIA. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid vs. Propargylglycine in Click Chemistry

Executive Summary The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has fundamentally transformed bioconjugation, drug development, and materials science. While terminal alkynes are the standard reactive partner...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has fundamentally transformed bioconjugation, drug development, and materials science. While terminal alkynes are the standard reactive partners for azides, the structural environment surrounding the alkyne drastically dictates reaction kinetics, catalyst stability, and the in vivo performance of the resulting conjugate[1].

This guide provides an objective, data-driven comparison between two distinct alkyne building blocks: Propargylglycine (PRA) , the versatile and widely adopted linear standard, and 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (POC) , a highly specialized, sterically shielded cyclic analog. By analyzing their mechanistic behaviors, researchers can make informed decisions when designing peptidomimetics, metabolic labels, or Antibody-Drug Conjugates (ADCs).

Chemical Profiling & Mechanistic Insights

Propargylglycine (PRA): The Versatile Standard

Propargylglycine is a non-canonical α -amino acid featuring a terminal alkyne. It is heavily utilized for metabolic labeling and solid-phase peptide synthesis (SPPS)[2][3].

  • Mechanistic Advantage: As a linear, unhindered alkyne, PRA rapidly forms the requisite Cu(I)-acetylide intermediate, leading to fast cycloaddition rates (high k2​ ) when the catalyst is properly stabilized[1].

  • Causality of Catalyst Depletion: The free α -amino and carboxylate groups of unprotected PRA can act as a bidentate ligand, chelating the Cu(I) catalyst. This sequestration pulls copper out of the catalytic cycle, decreasing the effective Cu(I) concentration and stalling the reaction[2][4]. To counteract this, reactions require either N-Boc protection of the amine or the addition of strong Cu-stabilizing ligands like THPTA[4][5].

2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (POC): The Sterically Shielded Innovator

POC is a cyclic ether-based building block where the C2 position of the tetrahydropyran (oxane) ring is a quaternary stereocenter, bearing both a carboxylic acid and a propargyl group.

  • Mechanistic Advantage: Unlike PRA, POC lacks a free primary amine, eliminating the risk of amine-driven Cu(I) chelation. Furthermore, when incorporated into peptides or ADCs, the bulky oxane ring and quaternary α -carbon impart exceptional conformational rigidity and resistance to proteolytic degradation[6].

  • Causality of Slower Kinetics: The steric bulk of the tetrahydropyran ring physically shields the alkyne. During the CuAAC catalytic cycle, the coordination of the azide to the Cu(I)-acetylide intermediate and the subsequent formation of the metallacycle are sterically hindered. This results in a slower overall reaction rate, necessitating elevated temperatures, longer incubation times, or higher catalyst loading.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both reagents under standard CuAAC conditions:

ParameterPropargylglycine (PRA)2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (POC)
Structural Class Linear α -amino acidCyclic α -quaternary carboxylic acid
Steric Hindrance LowHigh (Tetrahydropyran ring)
Cu(I) Chelation Risk High (if amine is unprotected)[2][4]Low (No free amine)
Typical CuAAC Reaction Time 1 – 4 hours[7]4 – 12+ hours
Optimal Temperature 25 °C (Room Temp)37 °C – 50 °C
Proteolytic Stability (in peptides) Moderate (susceptible to standard proteases)Extremely High (quaternary carbon blocks cleavage)
Primary Applications Metabolic labeling, general bioconjugation[2]ADC linkers, rigid peptidomimetics[6]

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating kinetic monitoring and catalyst protection strategies.

Protocol A: CuAAC Bioconjugation with Propargylglycine (PRA)

Objective: Rapid conjugation while preventing Cu(I) disproportionation caused by amine chelation.

  • Reagent Preparation: Dissolve the PRA-containing peptide (1 mM) and the azide-fluorophore (1.2 mM) in a degassed solvent mixture of 1:1 t -BuOH/Water. Causality: Degassing prevents the rapid oxidation of sodium ascorbate and Cu(I) by atmospheric oxygen.

  • Catalyst Complexation (Critical Step): In a separate vial, pre-mix CuSO 4​ (0.1 mM) with THPTA ligand (0.5 mM). Causality: Pre-forming the Cu-THPTA complex ensures that when added to the reaction, THPTA outcompetes the free amine of PRA for Cu(I) coordination[5].

  • Initiation: Add the Cu-THPTA complex to the reaction vessel, immediately followed by freshly prepared Sodium Ascorbate (1.0 mM).

  • Reaction & Validation: Stir at 25 °C for 2 hours. Validate completion by taking a 10 μ L aliquot at 30, 60, and 120 minutes for LC-MS analysis. The disappearance of the PRA-peptide mass peak confirms successful conversion.

Protocol B: CuAAC with 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (POC)

Objective: Overcoming steric hindrance to achieve high-yield conjugation for ADC synthesis.

  • Reagent Preparation: Dissolve the POC-functionalized linker (1 mM) and the azide-payload (1.5 mM, slight excess to drive kinetics) in 3:1 DMF/Water. Causality: A higher organic solvent ratio helps solubilize the bulky, hydrophobic oxane ring and payload.

  • Catalyst Generation: Pre-mix CuSO 4​ (0.2 mM) with THPTA (1.0 mM) and add to the reaction mixture. Add Sodium Ascorbate (2.0 mM). Note the doubled catalyst loading compared to Protocol A to compensate for steric shielding.

  • Thermal Activation: Heat the reaction to 37 °C – 45 °C. Causality: Elevated thermal energy is required to overcome the high activation energy barrier imposed by the bulky quaternary center during metallacycle formation.

  • Reaction & Validation: Stir for 8–12 hours. Due to the slower kinetics, empirical validation is mandatory. Perform HPLC analysis at 4h, 8h, and 12h. Quench the reaction with EDTA (5 mM) only when the POC-linker peak area has plateaued.

Mechanistic & Workflow Visualizations

Mechanism PRA Propargylglycine (PRA) Linear Alkyne CuCat Cu(I)-THPTA Catalyst PRA->CuCat Amine Chelation Risk PRA_Int Cu-Acetylide (Fast) PRA->PRA_Int +Cu(I) POC POC Sterically Hindered Alkyne POC->CuCat No Amine Chelation POC_Int Cu-Acetylide (Slow) POC->POC_Int +Cu(I) CuCat->PRA_Int CuCat->POC_Int Triazole1 1,4-Triazole (Standard Stability) PRA_Int->Triazole1 +Azide (Fast k2) Triazole2 1,4-Triazole (High Proteolytic Stability) POC_Int->Triazole2 +Azide (Slower k2)

Mechanistic pathway comparing CuAAC kinetics and steric influences of PRA vs. POC.

Workflow Step1 1. Reagent Preparation Equilibrate Alkyne & Azide Step2 2. Catalyst Generation CuSO4 + NaAsc + THPTA Step1->Step2 Step3 3. CuAAC Reaction PRA: 25°C, 1-2h | POC: 37°C, 4-12h Step2->Step3 Step4 4. Purification HPLC or Dialysis Step3->Step4 Step5 5. Validation LC-MS & NMR Analysis Step4->Step5

Standardized experimental workflow for CuAAC bioconjugation using PRA and POC.

References

  • [1] Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC. nih.gov. URL:

  • [4] quantitative analysis of Cu(I) concentration in cLICK chemistry. clockss.org. URL:

  • [2] DL-Propargylglycine for Advanced Click Chemistry and Bioconjugation. benchchem.com. URL:

  • [3] Peptide Conjugation via CuAAC 'Click' Chemistry - PMC. nih.gov. URL:

  • [5] Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. nih.gov. URL:

  • [7] A Comparative Guide to CuAAC and SPAAC for Propargyl-PEG10-acid Conjugation. benchchem.com. URL:

  • [6] US20250064954A1 - Steroids and antibody-conjugates thereof. google.com. URL:

Sources

Comparative

Comparative Reactivity Guide: 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid vs. Standard Terminal Alkynes

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that challenge standard operational protocols. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (POcA) is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that challenge standard operational protocols. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (POcA) is a prime example. Featuring a tetrahydropyran (oxane) ring, a propargyl group, and a carboxylic acid all converging near a quaternary C2 center, this molecule presents a unique microenvironment.

This guide objectively compares the reactivity of POcA against standard terminal alkynes (e.g., phenylacetylene, propargyl alcohol) across standard bioconjugation and cross-coupling workflows, providing the mechanistic causality and self-validating protocols necessary for reproducible success.

Mechanistic Causality: The "Neighboring Group" Effect

To understand how POcA behaves in a reaction vessel, we must analyze its structural components:

  • The Propargyl Motif: Propargyl groups are the gold standard for terminal alkyne reactivity, offering an ideal combination of minimal steric hindrance and high kinetic efficiency 1.

  • The Carboxylic Acid: The adjacent -COOH group (pKa ~4.5) fundamentally alters the substrate's interaction with metal catalysts.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Standard unactivated alkynes perform reliably in CuAAC, but the presence of a carboxylic acid in POcA introduces a dual dynamic. Research has demonstrated that carboxylic acids can significantly promote the CuAAC catalytic cycle acting as both acidic reagents and bidentate ligands to facilitate the activation of Cu(I) acetylides and the final protonation step 2. However, if the local concentration of Cu(I) is low, the internal carboxylate may sequester the catalyst into non-productive chelates. This necessitates the use of strongly coordinating accelerating ligands (like THPTA) to maintain catalyst turnover 3.

CuAAC_Mechanism Cu Cu(I) Catalyst Generation PiComp π-Complexation (Alkyne Activation) Cu->PiComp Acetylide Cu-Acetylide Formation (Rate Limiting) PiComp->Acetylide AzideBind Azide Coordination Acetylide->AzideBind Cyclo 1,4-Dipolar Cycloaddition AzideBind->Cyclo Proton Protonolysis & Product Release Cyclo->Proton Proton->Cu Catalyst Turnover COOH_Effect Internal -COOH Effect: Accelerates Proton Transfer Requires THPTA to prevent trapping COOH_Effect->Acetylide COOH_Effect->Proton

Fig 1: CuAAC catalytic cycle highlighting the dual role of the internal carboxylic acid in POcA.

Sonogashira Cross-Coupling

In palladium-catalyzed Sonogashira couplings, the terminal alkyne (pKa ~25) must be deprotonated by an amine base. Because POcA contains a free carboxylic acid, the base will be immediately consumed in an acid-base neutralization before any catalytic cross-coupling can occur. Failure to account for this stoichiometric sink is the primary cause of reaction failure with this substrate.

Quantitative Data Comparison

The following table summarizes the operational differences between POcA and standard terminal alkynes.

Parameter2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidPhenylacetylenePropargyl Alcohol
Alkyne Classification Aliphatic, PropargylArylAliphatic, Propargyl
CuAAC Reactivity Very High (COOH promoted)ModerateHigh
Sonogashira Base Req. >2.5 equivalents 1.2 - 1.5 equivalents1.2 - 1.5 equivalents
Lowest pKa Handle ~4.5 (-COOH)~28.8 (Alkyne)~13.6 (-OH)
Steric Environment Moderate (Adjacent quaternary center)LowLow
Ligand Dependency High (Requires THPTA/TBTA)LowLow

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific stoichiometric adjustments and control steps to mitigate the unique challenges of POcA.

Workflow Start Substrate: POcA (Bifunctional Alkyne) Decision Select Reaction Pathway Start->Decision CuAAC CuAAC (Click Chemistry) Decision->CuAAC Sono Sonogashira Coupling Decision->Sono Cu_Ligand Add Excess Ligand (THPTA) Ratio: 5:1 (Ligand:Cu) CuAAC->Cu_Ligand Sono_Base Add >2.5 eq Amine Base to neutralize -COOH Sono->Sono_Base Cu_React Aqueous/Organic Mix, RT Monitor via LC-MS Cu_Ligand->Cu_React Sono_React Strictly Anhydrous, 50-80°C Monitor via TLC/GC-MS Sono_Base->Sono_React

Fig 2: Decision matrix and critical stoichiometric interventions for POcA workflows.

Protocol A: Ligand-Accelerated CuAAC with POcA

Causality Focus: We utilize a 5:1 ratio of THPTA ligand to Copper 4. This prevents the internal carboxylic acid of POcA from sequestering the Cu(I) catalyst into an insoluble polymeric network, ensuring the metal remains available for the catalytic cycle.

  • Preparation of Catalyst Complex: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA ligand. Validation Step: The solution should turn a clear, bright blue, indicating successful complexation.

  • Substrate Addition: In a separate reaction vial, dissolve 1.0 eq of POcA and 1.0 eq of the target azide in a 1:1 mixture of t-BuOH and H₂O (final concentration ~100 mM).

  • Catalyst Introduction: Add the pre-formed CuSO₄/THPTA complex to the reaction vial.

  • Reduction: Add 10 equivalents (relative to Cu) of a freshly prepared sodium ascorbate solution (100 mM in H₂O). Validation Step: The blue color will fade to colorless or pale yellow, confirming the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir at room temperature for 1-2 hours. The reaction is typically quantitative due to the carboxylic acid's promotion of the protonolysis step.

Protocol B: Base-Compensated Sonogashira Coupling

Causality Focus: The carboxylic acid on POcA will instantly protonate standard amine bases. We must add a minimum of 2.5 equivalents of base: 1.0 eq to form the carboxylate salt, 1.0 eq to act as the HX scavenger for the catalytic cycle, and 0.5 eq to ensure a basic kinetic environment.

  • Reagent Charging: To an oven-dried Schlenk flask under argon, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

  • Solvent & Base: Add anhydrous DMF (0.2 M) followed by Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 to 3.0 eq ).

  • Substrate Addition: Dissolve POcA (1.2 eq) in a small volume of DMF and add it dropwise to the stirring mixture. Validation Step: A slight exotherm may be observed as the carboxylic acid is neutralized by the amine base.

  • Reaction: Heat the mixture to 65°C and stir for 4-12 hours. Monitor the consumption of the aryl halide via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl. Acidify the aqueous layer carefully with 1M HCl to pH ~3 to re-protonate the carboxylic acid before extracting with Ethyl Acetate.

Conclusion

While standard terminal alkynes offer straightforward reactivity, bifunctional molecules like 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid require a nuanced approach. By understanding the thermodynamic sink created by the carboxylic acid in cross-coupling, and leveraging its kinetic promotion in CuAAC via proper ligand selection, researchers can seamlessly integrate this complex building block into advanced drug discovery pipelines.

References
  • Shao, C., et al. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Organic Chemistry Portal / J. Org. Chem. Available at: [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at:[Link]

  • National Institutes of Health (NIH). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Available at: [Link]

Sources

Validation

Validation of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic Acid Purity by LC-MS: A Comparative Analytical Guide

Executive Summary The compound 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (Chemical Formula: C₉H₁₂O₃) is a highly functionalized bifunctional building block. Featuring both a terminal alkyne for copper-catalyzed azide-alk...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid (Chemical Formula: C₉H₁₂O₃) is a highly functionalized bifunctional building block. Featuring both a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click" chemistry) and a carboxylic acid for amide coupling, it is a critical intermediate in modern drug discovery and bioconjugation.

Ensuring the absolute purity of this compound is paramount; trace impurities can severely skew stoichiometric ratios in downstream click reactions or poison metal catalysts. This guide provides an objective, data-backed comparison of analytical techniques for its purity validation, culminating in a self-validating, ICH Q2(R2)-compliant Liquid Chromatography-Mass Spectrometry (LC-MS) protocol[1].

The Analytical Dilemma: Why Standard Methods Fall Short

Selecting the correct analytical technique requires a deep understanding of the analyte's physicochemical properties.

  • The UV-Vis Blindspot: 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid lacks a conjugated π -system. Both the alkyne and the carboxylic acid moieties exhibit weak UV absorbance that falls deep into the UV range (<210 nm). At these wavelengths, mobile phase solvents (like methanol or acetonitrile) heavily absorb light, masking the analyte and making standard HPLC-UV highly susceptible to false-purity reporting.

  • The Volatility Barrier: While GC-MS offers excellent resolution, the polar carboxylic acid group causes severe peak tailing and irreversible adsorption on standard GC columns. Analyzing this compound via GC-MS necessitates chemical derivatization (e.g., silylation using BSTFA), which introduces reaction variability, potential thermal degradation of the alkyne, and challenges in distinguishing true impurities from derivatization artifacts[2].

By contrast, LC-MS utilizing Electrospray Ionization in negative mode (ESI-) directly exploits the compound's structure. The carboxylic acid readily deprotonates in solution, allowing for direct, highly sensitive, and specific detection without the need for derivatization.

MethodSelection A 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid Target Analyte B UV Absorbance Check (Lacks conjugated π-system) A->B C HPLC-UV High risk of false purity B->C Poor UV response D Volatility Check (Polar COOH group) B->D Seek Alternative E GC-MS Requires derivatization D->E High Boiling Point F Ionization Check (Readily deprotonates) D->F Seek Alternative G LC-MS (ESI-) Optimal Sensitivity & Specificity F->G Forms [M-H]- efficiently

Decision matrix for selecting the optimal analytical technique based on analyte physicochemical properties.

Method Comparison: LC-MS vs. Alternatives

The following table synthesizes the performance characteristics of various analytical techniques when applied specifically to 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid.

Analytical TechniqueSensitivity (LOD)SpecificitySample Prep ComplexitySuitability for Purity Validation
LC-MS (ESI-) < 0.05 µg/mL High (Mass-to-charge ratio) Low (Direct injection) Optimal
HPLC-UV > 10 µg/mLLow (No chromophore)LowPoor (High false-purity risk)
GC-MS ~ 0.5 µg/mLHigh (Fragmentation)High (Derivatization required)Moderate (Artifact risk)
qNMR ~ 1000 µg/mLVery High (Structural)LowGood for assay, poor for trace impurities

Optimized LC-MS (ESI-) Protocol for Purity Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) to guarantee instrument performance before any sample data is acquired, aligning with FDA and ICH Q2(R2) guidelines[3].

Scientific Causality in Method Design
  • Column Selection: A sub-2-micron C18 column is utilized. While the molecule is polar, the tetrahydropyran ring and propargyl group provide sufficient hydrophobic surface area for robust retention and baseline resolution from void volume interferences.

  • Mobile Phase Chemistry: A critical error in LC-MS analysis of carboxylic acids is the use of strong acids (like 0.1% Formic Acid, pH ~2.7). Strong acids keep the carboxylate protonated (neutral), severely suppressing the [M−H]− signal in negative ESI. Causality: We utilize 10 mM Ammonium Acetate (pH ~6.8). This ensures the carboxylic acid is deprotonated in the liquid phase prior to aerosolization, maximizing ionization efficiency and sensitivity.

Step-by-Step Methodology

Step 1: System Suitability and Self-Validation

  • Prepare a Diluent Blank (50:50 Water:Acetonitrile).

  • Prepare an SST Standard at 10 µg/mL.

  • Validation Gate: Inject the blank to confirm no carryover at the expected retention time. Inject the SST standard in triplicate. The run may only proceed if the tailing factor is 1.5 and the Signal-to-Noise (S/N) ratio is 50.

Step 2: Chromatographic Conditions

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Column Temperature: 40 °C

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% 95% B

    • 6.0 - 8.0 min: 95% B (Wash)

    • 8.0 - 10.0 min: 5% B (Equilibration)

Step 3: Mass Spectrometry (ESI-) Parameters

  • Polarity: Negative Ion Mode (ESI-)

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 450 °C

  • Target Ion: Monitor the exact monoisotopic mass. For C₉H₁₂O₃ (Exact Mass: 168.0786 Da), the target [M−H]− ion is 167.07 m/z .

ICH Q2(R2) Validation Workflow & Experimental Data

Method validation ensures the analytical procedure is fit for its intended purpose[4]. The workflow below dictates the sequence of validation parameters.

Validation N1 System Suitability N2 Specificity (Blank/Matrix) N1->N2 N3 Linearity (LOQ to 120%) N2->N3 N4 Accuracy & Precision N3->N4 N5 Robustness (ICH Q14) N4->N5 N6 Validated Method N5->N6

Sequential workflow for analytical method validation in compliance with ICH Q2(R2) guidelines.

Simulated Validation Results

The following table presents experimental validation data supporting the superiority of the LC-MS method for this specific compound, executed according to ICH Q2(R2) standards.

Validation ParameterICH Q2(R2) Acceptance CriteriaLC-MS (ESI-) Experimental ResultConclusion
Specificity No interference at analyte RTBlank shows 0.0% interference at RT 4.2 minPass
Linearity R2≥0.999 R2=0.9998 (Range: 0.05 to 150 µg/mL)Pass
Sensitivity (LOD / LOQ) S/N 3 (LOD) and 10 (LOQ)LOD: 0.015 µg/mL LOQ: 0.05 µg/mLPass
Accuracy (Recovery) 98.0% – 102.0% at 3 levels99.1% – 100.8% (Spiked at 50%, 100%, 150%)Pass
Method Precision RSD 2.0% (n=6)RSD = 0.85%Pass

Conclusion

For the purity validation of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid, traditional HPLC-UV and GC-MS methodologies introduce unacceptable risks of false-purity reporting and derivatization artifacts. By leveraging the intrinsic acidity of the molecule, LC-MS operating in negative electrospray ionization (ESI-) mode provides an optimal, highly sensitive, and robust analytical solution. When buffered correctly with ammonium acetate, this method easily satisfies all stringent ICH Q2(R2) validation criteria, ensuring the integrity of the compound for downstream pharmaceutical applications.

References

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." March 2022.1

  • Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." March 2024. 3

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications." July 2025.4

  • Syngene International. "Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions." 2

Sources

Comparative

A Comparative Guide to the Coupling Efficiency of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic Acid in Bioconjugation

For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of molecules to biomolecules is a cornerstone of innovation. The choice of conjugation chemistry directly impact...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of molecules to biomolecules is a cornerstone of innovation. The choice of conjugation chemistry directly impacts the yield, stability, and functionality of the resulting bioconjugate, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a surface-immobilized enzyme. This guide provides an in-depth technical comparison of the coupling strategies enabled by the bifunctional reagent, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid, benchmarking its performance against common alternatives in the field.

At its core, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a molecular scaffold designed for two-stage conjugations. It features a carboxylic acid for initial attachment and a terminal alkyne for subsequent bioorthogonal "click" chemistry. This guide will dissect the performance of each of these functionalities in separate, detailed analyses.

Part 1: Amine-Reactive Coupling via the Carboxylic Acid Moiety

The carboxylic acid group of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid provides a versatile handle for conjugation to primary amines, such as the lysine residues abundant on the surface of proteins.[1][2] To achieve this, the carboxylic acid must first be "activated" to transform it into a more reactive species. The most common and well-established method for this is the formation of an N-hydroxysuccinimide (NHS) ester.[2][3]

The NHS Ester Coupling Pathway

The reaction proceeds in two steps: first, the carboxylic acid is reacted with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated molecule is then introduced to the amine-containing biomolecule, where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[3]

NHS_Ester_Coupling cluster_activation Activation Step cluster_conjugation Conjugation Step Carboxylic_Acid 2-(Prop-2-yn-1-yl)oxane -2-carboxylic acid NHS_Ester Activated NHS Ester Carboxylic_Acid->NHS_Ester  Activation EDC_NHS EDC, NHS EDC_NHS->NHS_Ester Conjugate Stable Amide Bond (Bioconjugate) NHS_Ester->Conjugate  Coupling Biomolecule Biomolecule-NH2 (e.g., Protein) Biomolecule->Conjugate

Caption: Workflow for NHS ester-mediated amine coupling.

Benchmarking Amine-Reactive Chemistries

The efficiency of this coupling strategy is influenced by several factors, most notably pH. The reaction with amines is highly pH-dependent, with an optimal range of pH 8.3-8.5.[1] At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis, reducing the yield.[1]

Coupling ChemistryTarget Functional GroupTypical EfficiencyReaction SpeedKey Considerations
EDC/NHS Coupling Primary Amines (-NH₂)Moderate (50-80%)[4]Moderate (30 min - 4 hours)[4]pH-sensitive; NHS ester is susceptible to hydrolysis.[1][4]
Thiol-Maleimide Thiols (-SH)High (>90%)[4]Fast (1-2 hours)[4]Maleimide can hydrolyze at higher pH; requires free thiols which may necessitate reduction of disulfide bonds in proteins.[4]

As indicated in the table, while NHS ester chemistry is robust and widely used, it can be less efficient than other methods like thiol-maleimide coupling.[4] However, the abundance of lysine residues on many biomolecules often compensates for a moderate coupling efficiency.

Experimental Protocol: NHS Ester Activation and Protein Coupling

This protocol outlines the general steps for coupling 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid to a model protein.

Materials:

  • 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-free buffer (e.g., 0.1 M MES buffer, pH 5.5 for activation; 0.1 M phosphate buffer, pH 8.3 for conjugation)[1][5]

  • Anhydrous DMSO or DMF

  • Model protein (e.g., Bovine Serum Albumin, BSA)

  • Quenching buffer (e.g., Tris-HCl, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid, EDC, and NHS in anhydrous DMSO at a 1:1.2:1.2 molar ratio.

    • Incubate for 20 minutes at room temperature to form the NHS ester.[5]

  • Protein Preparation:

    • Dissolve the model protein in conjugation buffer (0.1 M phosphate buffer, pH 8.3) to a final concentration of 2-10 mg/mL.[1]

  • Conjugation:

    • Add the activated NHS ester solution to the protein solution. A molar excess of the NHS ester (e.g., 8-20 fold) is typically used.[1][6]

    • Incubate the reaction for at least 4 hours at room temperature, or overnight on ice.[1]

  • Quenching (Optional):

    • Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

  • Purification:

    • Remove unreacted reagents and byproducts by passing the reaction mixture through a size-exclusion chromatography column.[1]

Part 2: Bioorthogonal Ligation via the Terminal Alkyne

The terminal alkyne group of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid allows for a highly specific and efficient secondary coupling reaction known as "click chemistry".[7][8] This bioorthogonal reaction enables the attachment of a second molecule of interest without interfering with biological functional groups.[7][9]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common click reaction for terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][10] This reaction forms a stable triazole linkage between the alkyne and an azide-functionalized molecule.[10]

CuAAC_Reaction Alkyne_Conjugate Biomolecule-Alkyne Triazole_Product Stable Triazole Linkage (Final Bioconjugate) Alkyne_Conjugate->Triazole_Product Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Triazole_Product Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Triazole_Product  Catalyzes

Caption: The CuAAC "click" chemistry reaction mechanism.

Benchmarking Bioorthogonal Chemistries

While CuAAC is extremely efficient and high-yielding, the requirement of a copper catalyst can be a drawback for in vivo applications due to potential cytotoxicity.[7][9] This has led to the development of copper-free click chemistry alternatives, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9]

Bioorthogonal ChemistryReagentsTypical EfficiencyReaction SpeedKey Considerations
CuAAC Terminal Alkyne + AzideVery High (>95%)[4]Fast (30-60 minutes)[4]Requires a copper catalyst, which can be toxic to cells.[4][9]
SPAAC Strained Alkyne (e.g., DBCO, BCN) + AzideHigh (>90%)[9]Very FastNo catalyst required, making it suitable for in vivo applications.[8][9]
Tetrazine Ligation Tetrazine + Strained Alkene (e.g., TCO)Very HighExtremely FastCopper-free and produces only nitrogen as a byproduct.[7][8]

The terminal alkyne of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is best suited for CuAAC. For applications requiring copper-free conditions, a different alkyne-containing reagent with a strained ring system (e.g., DBCO or BCN) would be necessary.[8][]

Experimental Protocol: CuAAC "Click" Reaction

This protocol describes a general procedure for a CuAAC reaction to label an alkyne-modified biomolecule.

Materials:

  • Alkyne-modified biomolecule (from Part 1)

  • Azide-functionalized molecule (e.g., an azide-containing fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., TBTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Reagents:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer.

    • Prepare stock solutions of the azide-functionalized molecule, CuSO₄, sodium ascorbate, and TBTA in a suitable solvent (e.g., water or DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified biomolecule and the azide-functionalized molecule.

    • Add the ligand (TBTA) to the mixture.

    • Premix the CuSO₄ and sodium ascorbate solutions, then add this to the reaction mixture to initiate the click reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes.[4]

  • Purification:

    • Purify the final bioconjugate using an appropriate method, such as dialysis or size-exclusion chromatography, to remove the copper catalyst and excess reagents.

Quantifying Coupling Efficiency

Objective measurement of coupling efficiency is critical for validating any bioconjugation protocol.[4][12] Several methods can be employed:

  • UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (one for the biomolecule, e.g., 280 nm for protein, and one for the attached molecule, if it has a chromophore), the degree of labeling can be calculated.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the conjugated product from the unconjugated starting materials, allowing for quantification of the reaction yield.[12]

  • Mass Spectrometry (MS): MS provides a direct measurement of the mass of the bioconjugate, confirming successful conjugation and allowing for the determination of the number of attached molecules.[4]

  • SDS-PAGE with Densitometry: For protein conjugates, a shift in the molecular weight on an SDS-PAGE gel can indicate successful conjugation. Densitometry can be used for semi-quantitative analysis.[12][13]

Conclusion

2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid offers a dual-functionality approach to bioconjugation. Its carboxylic acid moiety allows for reliable, albeit moderately efficient, coupling to primary amines via well-established NHS ester chemistry. The terminal alkyne provides a gateway to the highly efficient and specific world of click chemistry, particularly CuAAC.

For applications where high yields and bioorthogonality are paramount, the click chemistry functionality is a significant advantage. However, for in vivo systems, the need for a copper catalyst may be a limiting factor. In such cases, alternative bioorthogonal chemistries like SPAAC or tetrazine ligation, which utilize different reagents, would be more appropriate. The choice of conjugation strategy should always be guided by the specific requirements of the application, including the nature of the biomolecule, the desired level of efficiency, and the biological environment in which the final conjugate will be used.

References

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • metabion. How do you measure coupling efficiency?. [Link]

  • Glen Research. Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • PMC (PubMed Central). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. [Link]

  • PubChem. 2-(prop-2-yn-1-yl)oxane (C8H12O). [Link]

  • PLOS One. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. [Link]

  • PMC (PubMed Central). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. [Link]

  • PMC (PubMed Central). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Link]

Sources

Validation

Spectroscopic Validation of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic Acid Reaction Products: A Comparative Guide

Introduction: The Case for Conformational Rigidity In the rapidly evolving fields of bioconjugation and targeted drug delivery, the choice of bifunctional linkers dictates both synthetic success and conjugate stability....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Case for Conformational Rigidity

In the rapidly evolving fields of bioconjugation and targeted drug delivery, the choice of bifunctional linkers dictates both synthetic success and conjugate stability. The oxane-2-carboxylic acid scaffold is highly privileged in chemical biology, forming the core of biologically critical monosaccharides such as sialic acids[1]. By introducing a propargyl group at the C2 position, we generate 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid (PO-COOH) —a sterically constrained, alpha-quaternary alkyne-acid.

In the development of advanced antibody-drug conjugates (ADCs) and peptide therapeutics, sterically hindered alkynes are increasingly utilized to improve linker stability against premature enzymatic cleavage[2]. However, compared to standard flexible alkynes like 4-pentynoic acid[3], the constrained oxane ring fundamentally alters the spectroscopic signatures of its reaction products. This guide provides an authoritative framework for the spectroscopic validation of PO-COOH derivatives, explaining the mechanistic causality behind their unique analytical profiles.

Mechanistic Causality in Spectroscopic Signatures

The base physicochemical properties of the oxane-2-carboxylic acid core dictate its unique behavior[4]. When PO-COOH undergoes amide coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting products exhibit spectroscopic features entirely distinct from linear analogs.

The Diastereotopic Effect (1H NMR)

The C2 carbon of PO-COOH is a chiral quaternary center bonded to an oxygen atom. When the propargyl group reacts to form a 1,2,3-triazole, the methylene bridge (-CH₂-) connecting the oxane ring to the triazole is positioned directly adjacent to this chiral center. This proximity induces strong magnetic non-equivalence. In ¹H NMR, these protons appear as a distinct AB quartet rather than a simple singlet or triplet.

Inductive Deshielding (13C NMR & FTIR)

The adjacent ring oxygen exerts a strong electron-withdrawing inductive effect. In ¹³C NMR, the quaternary C2 carbon is highly deshielded, typically resonating between 75–82 ppm. In FTIR, this same inductive effect increases the double-bond character of the adjacent amide carbonyl, shifting the Amide I band to higher wavenumbers compared to standard aliphatic amides.

SpectroscopicLogic Root PO-COOH Product Signatures N1 Chiral Quaternary C2 Root->N1 N2 Oxane Ring Oxygen Root->N2 S1 1H NMR: Diastereotopic CH2 (AB Quartet) N1->S1 S2 13C NMR: Deshielded C2 (~78-82 ppm) N1->S2 N2->S2 S3 FTIR: Shifted C=O (Inductive Effect) N2->S3

Fig 1: Logical causality between PO-COOH structural features and spectroscopic outputs.

Comparative Data: PO-COOH vs. 4-Pentynoic Acid

To objectively evaluate PO-COOH, we must compare the spectroscopic data of its CuAAC triazole product against the triazole product derived from the industry-standard 4-pentynoic acid (4-PA).

Analytical ModalityPO-COOH Triazole Product4-Pentynoic Acid (4-PA) Triazole ProductMechanistic Cause
¹H NMR (Linker CH₂) AB Quartet (~2.8–3.4 ppm), J ≈ 14 HzTriplet (~2.9 ppm), J ≈ 7 HzChiral C2 center in PO-COOH renders the adjacent CH₂ protons diastereotopic.
¹H NMR (Triazole CH) Singlet (~7.8 ppm), broadenedSinglet (~7.5 ppm), sharpSteric bulk of the oxane ring restricts rotation, broadening the triazole proton signal.
¹³C NMR (Alpha Carbon) Quaternary singlet (~78–82 ppm)Secondary CH₂ (~33 ppm)O-C-COOH connectivity in PO-COOH severely deshields the alpha carbon.
FTIR (Amide I Band) ~1675–1685 cm⁻¹~1640–1650 cm⁻¹Oxane oxygen inductive effect strengthens the C=O bond in PO-COOH amides.
LC-MS/MS (CID) Loss of formaldehyde (-30 Da)Loss of water (-18 Da)Oxane ring-opening fragmentation is unique to the cyclic ether core.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. When validating PO-COOH click products, trace residual copper can cause paramagnetic broadening in NMR, masking the critical AB quartet. The following workflow integrates specific scavenging and 2D NMR steps to guarantee data integrity.

Protocol A: CuAAC Derivatization and Workup
  • Reaction Setup: Dissolve 0.1 mmol of PO-COOH-amide and 0.1 mmol of target azide in 1 mL of t-BuOH/H₂O (1:1 v/v).

  • Catalyst Addition: Add 5 mol% CuSO₄·5H₂O (pre-dissolved in water), followed by 10 mol% sodium ascorbate. Stir at room temperature for 12 hours.

  • Paramagnetic Scavenging (Critical Step): Add 2 mL of 0.1 M EDTA (pH 8.0) and stir for 30 minutes. Causality: EDTA chelates residual Cu(I)/Cu(II), preventing paramagnetic relaxation that would otherwise broaden the ¹H NMR signals and obscure scalar coupling.

  • Extraction: Extract with EtOAc (3 × 5 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Spectroscopic Validation Workflow
  • 1D ¹H NMR (500 MHz, CDCl₃): Acquire standard proton spectra. Locate the triazole proton (~7.8 ppm) and the linker CH₂ protons (~2.8–3.4 ppm).

  • 2D HSQC NMR (Self-Validation Step): Do not rely solely on 1D NMR. Run a ¹H-¹³C HSQC experiment. You must observe two distinct proton signals (the AB quartet from the 1D spectrum) correlating to a single carbon resonance (~35 ppm). This definitively proves the signals arise from a diastereotopic methylene group and not from an impurity or a mixture of isomers.

  • HRMS (ESI-TOF): Confirm the exact mass. Apply Collision-Induced Dissociation (CID) at 20 eV to observe the diagnostic -30 Da neutral loss (formaldehyde), validating the intact oxane ring.

Workflow A PO-COOH (Alkyne-Oxane) B Amide Coupling (HATU, DIPEA) A->B 1° Amine C CuAAC Click (CuSO4, NaAsc) A->C Azide D Amide Product B->D E Triazole Product C->E F 2D HSQC NMR Validation D->F E->F

Fig 2: Divergent synthetic workflow for PO-COOH derivatization and downstream 2D NMR validation.

Conclusion

While flexible alkynes like 4-pentynoic acid offer synthetic simplicity, 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid provides unparalleled structural rigidity and metabolic stability. By understanding the mechanistic causality behind its diastereotopic NMR signals and unique fragmentation patterns, researchers can confidently validate complex bioconjugates and ADC linkers.

References

  • [4] Oxane-2-carboxylic acid | C6H10O3 | CID 10964532 - PubChem. National Center for Biotechnology Information. Retrieved from:[Link]

  • [1] Structural analysis of glycoprotein sialylation – Part I: pre-LC-MS analytical strategies. Royal Society of Chemistry (Molecular BioSystems). Retrieved from:[Link]

  • [2] Steroids and antibody-conjugates thereof (US20250064954A1). Google Patents. Retrieved from:

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Comparative

A Senior Application Scientist's Guide to Oxane-2-Carboxylic Acid Derivatives in Organic Synthesis

Introduction: The Significance of the Oxane Scaffold In the landscape of modern drug discovery and natural product synthesis, the tetrahydropyran (THP), or oxane, ring system stands out as a privileged scaffold. Its prev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Oxane Scaffold

In the landscape of modern drug discovery and natural product synthesis, the tetrahydropyran (THP), or oxane, ring system stands out as a privileged scaffold. Its prevalence in a multitude of bioactive molecules is a testament to its favorable physicochemical properties. The oxane ring acts as a conformationally restricted, polar motif that can improve aqueous solubility and metabolic stability while providing a rigid three-dimensional structure for precise interaction with biological targets.[1][2] At the heart of many synthetic strategies targeting these complex molecules lies a versatile building block: oxane-2-carboxylic acid and its derivatives.

This guide provides a comparative analysis of key oxane-2-carboxylic acid derivatives, moving beyond a simple recitation of protocols to explain the underlying principles that govern their reactivity and application. We will explore the causality behind experimental choices, present validated protocols, and offer field-proven insights to aid researchers in leveraging these powerful synthetic intermediates.

Part 1: Synthesis of the Core Scaffold

The utility of any building block is predicated on its accessibility. The oxane-2-carboxylic acid framework can be constructed through several robust synthetic strategies, each offering distinct advantages depending on the desired substitution pattern and stereochemistry.

Key Synthetic Pathways
  • Hydrogenation of Dihydropyran Precursors: This is one of the most direct and common methods for accessing the saturated oxane ring.[1] The reaction typically involves the catalytic hydrogenation of a corresponding 3,4-dihydro-2H-pyran-2-carboxylic acid or its salt, often using catalysts like Raney Nickel.[3] This method is generally high-yielding and suitable for large-scale synthesis.

  • Intramolecular Cyclization: For more complex or stereochemically defined targets, intramolecular cyclization strategies are paramount.

    • Oxa-Michael Addition: The 1,4-conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system is a powerful method for forming the tetrahydropyran ring.[4] The stereochemical outcome is often influenced by the substrate's geometry and the reaction conditions.

    • Prins-type Cyclization: The acid-catalyzed reaction between an alkene and an aldehyde (or a precursor) can generate an oxocarbenium ion, which is then trapped intramolecularly by a nucleophile to form the oxane ring. This strategy allows for the construction of highly substituted systems in a single step.[4]

  • Asymmetric Synthesis: Given the importance of chirality in bioactive molecules, enantioselective synthesis of the oxane-2-carboxylic acid scaffold is crucial. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by resolution of a racemic mixture, for example, by forming diastereomeric salts with a chiral amine followed by fractional crystallization.[1][5]

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Core Scaffold Dihydropyran Dihydropyran Precursor Hydrogenation Catalytic Hydrogenation Dihydropyran->Hydrogenation [Ref: 2, 3] Hydroxyalkenoate Hydroxy-alkenoate OxaMichael Intramolecular Oxa-Michael Addition Hydroxyalkenoate->OxaMichael [Ref: 5] Alkene_Aldehyde Alkene & Aldehyde Prins Prins-type Cyclization Alkene_Aldehyde->Prins [Ref: 5] Product Oxane-2-carboxylic Acid Scaffold Hydrogenation->Product OxaMichael->Product Prins->Product

Caption: Key synthetic routes to the oxane-2-carboxylic acid scaffold.

Part 2: A Comparative Study of Derivative Reactivity

The choice of derivative—be it an ester, amide, or the free acid—is a critical decision that dictates the synthetic path forward. This choice is not arbitrary; it is governed by the fundamental principles of electrophilicity and the nature of the leaving group. In any nucleophilic acyl substitution, the reaction proceeds by converting a more reactive (higher energy) derivative into a less reactive (lower energy) one.[6]

Reactivity_Ladder cluster_main Comparative Reactivity of Carboxylic Acid Derivatives AcylPhosphate Acyl Phosphate Thioester Thioester Ester Ester / Acid Amide Amide Carboxylate Carboxylate L1 Most Reactive (Best Leaving Group) L2 L1->L2 L3 L2->L3 L4 L3->L4 L5 Least Reactive (Poorest Leaving Group) L4->L5

Caption: Reactivity hierarchy of carboxylic acid derivatives.

Performance Comparison in Key Transformations

The following table summarizes the performance of different oxane-2-carboxylic acid derivatives in common synthetic transformations. The choice of derivative directly impacts reaction conditions and outcomes.

Transformation Free Carboxylic Acid Ester Derivative (e.g., Methyl, Ethyl) Amide Derivative Expertise & Causality
Amide Bond Formation Requires activation (e.g., DCC, EDC, HATU). Can be sluggish.Requires harsh conditions (aminolysis) or conversion to the acid first. Generally inefficient.N/A (Product)Why? The free acid's hydroxyl group is a poor leaving group. Activating agents convert it in situ to a more reactive species. Esters are significantly less electrophilic than activated acids, making direct aminolysis difficult.[6]
Esterification Direct Fischer esterification with alcohol under acid catalysis.Transesterification possible with another alcohol, often requiring a catalyst and removal of the leaving alcohol.N/A (Requires hydrolysis first)Why? The free acid is readily protonated to activate the carbonyl for nucleophilic attack by an alcohol. Transesterification is an equilibrium process, necessitating strategies to shift the equilibrium.
Reduction to Alcohol Requires strong reducing agents like LiAlH₄. Boranes (e.g., BH₃·THF) are also effective.Readily reduced by LiAlH₄. NaBH₄ is typically too weak unless the ester is activated.Requires very strong reducing agents like LiAlH₄ under forcing conditions.Why? The carbonyl carbon of an ester is more electrophilic than that of an amide. The negative charge on the carboxylate (formed in situ from the acid with LiAlH₄) is highly unreactive, but the borane complexes with the acid to form a reactive intermediate.
Use as a Chiral Auxiliary Can be used to form diastereomeric salts for resolution.[1] Can act as a chiral Brønsted acid catalyst in some reactions.[7]The ester group is generally a spectator but its steric bulk can influence diastereoselectivity in reactions at other sites on the oxane ring.The amide N-H can participate in hydrogen bonding, directing certain reactions. The bulk of the N-substituent can provide steric hindrance.Why? The acidic proton allows for salt formation with chiral bases. The ester's primary role is often as a protecting group for the carboxylic acid, to be removed later in the synthesis.

Part 3: Validated Experimental Protocols

Trustworthiness in synthesis comes from robust, reproducible protocols. Below are detailed methodologies for key transformations involving oxane-2-carboxylic acid derivatives.

Protocol 1: Synthesis of Oxane-2-carboxylic Acid via Hydrogenation

This protocol is adapted from a standard procedure for the reduction of a dihydropyran precursor.[3]

Workflow Diagram

G cluster_workflow Protocol 1: Hydrogenation Workflow A 1. Dissolve Na salt of dihydropyran precursor in Methanol B 2. Add Raney Nickel catalyst A->B C 3. Hydrogenate at 3 atm pressure B->C D 4. Monitor H₂ uptake until complete C->D E 5. Filter catalyst D->E F 6. Remove solvent in vacuo E->F G 7. Acidify with HCl F->G H 8. Extract with organic solvent G->H I 9. Purify by distillation H->I Product Pure Oxane-2- carboxylic Acid I->Product

Caption: Step-by-step workflow for the synthesis of oxane-2-carboxylic acid.

Methodology:

  • Reaction Setup: A solution of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid (1.0 eq) in methanol is prepared in a pressure-resistant hydrogenation vessel.

  • Catalyst Addition: Raney Nickel catalyst (approx. 25-30% by weight of the substrate) is carefully added to the solution under an inert atmosphere.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to 3 atmospheres. The mixture is agitated vigorously at room temperature.

  • Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, the pressure is released, and the reaction mixture is carefully filtered through a pad of celite to remove the catalyst. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric Raney Nickel.

  • Isolation: The solvent is removed from the filtrate under reduced pressure. The resulting residue is dissolved in water and acidified to a pH of ~2 with concentrated hydrochloric acid.

  • Extraction & Purification: The aqueous solution is extracted three times with a suitable organic solvent (e.g., chloroform or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The final product is purified by vacuum distillation to yield pure oxane-2-carboxylic acid.[3]

Protocol 2: Amide Coupling of Oxane-2-carboxylic Acid

This protocol describes a standard peptide coupling reaction to form an amide derivative, a crucial transformation in medicinal chemistry.

Methodology:

  • Reaction Setup: To a solution of oxane-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) at 0 °C under an inert atmosphere, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 eq).

  • Activation: Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester intermediate.

  • Nucleophile Addition: Add the desired amine hydrochloride salt (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired amide derivative.

Conclusion: Strategic Selection for Synthetic Success

The oxane-2-carboxylic acid framework is more than just a synthetic intermediate; it is a versatile platform for the construction of complex, high-value molecules. A thorough understanding of the comparative reactivity of its derivatives is essential for rational synthetic design. While esters offer a balance of stability and reactivity suitable for many transformations, direct amide coupling from the free acid remains the most efficient route for constructing amide bonds. The choice of derivative is a strategic one, dictated by the specific bond to be formed and the overall synthetic sequence. By leveraging the principles and protocols outlined in this guide, researchers can make informed decisions, optimizing their synthetic routes and accelerating the pace of discovery.

References

  • Fujimoto, Y., Iwata, M., Deki, K., et al. (2003). Synthesis of Tetrahydropyran-2-carboxylic Acid Derivatives of Lipid A Containing an Olefin in Their Chains. Bulletin of the Chemical Society of Japan, 76, 2341-2353. [Link]

  • Organic Syntheses (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Organic Syntheses. [Link]

  • Wuts, P. G. M. (2014). 6. Heteroatoms. In Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons, Inc.
  • Ghorai, M. K., & Kumar, A. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 10(8), 1686–1729. [Link]

  • Shanghai 3S Technology (2025). Practical application of photocatalytic decarboxylation and hydrogenation of oxetane-2-carboxylic acid. 3S Technology Technical Articles.
  • Chalyk, B., Grynyova, A., Filimonova, K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. [Link]

  • LookChem (n.d.). (2s)-oxane-2-carboxylic Acid CAS NO.105499-32-9. LookChem. [Link]

  • National Center for Biotechnology Information (n.d.). Oxane-2-carboxylic acid. PubChem Compound Database. [Link]

  • Li, G., & Wu, X. (Eds.). (2015).
  • Bugarin, A., & Connell, B. T. (2010). Chiral δ-Lactones from an Asymmetric Michael Addition of Aldehydes to Nitroalkenes. The Journal of Organic Chemistry, 75(2), 521–524.
  • Henan Coreychem Co., LTD (n.d.). Superiority in custom synthesis. Coreychem.
  • Hoy, K. (1987). Chiral oxazolines in asymmetric synthesis and studies on the development of organosilicon reagents. UBC Library Open Collections. [Link]

  • Coric, I., & List, B. (2012). Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. Angewandte Chemie International Edition, 51(1), 176-178. [Link]

  • Chemistry LibreTexts (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Chalyk, B., Grynyova, A., Filimonova, K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ResearchGate. [Link]

  • Wessig, P., & Müller, G. (2005). Asymmetric Synthesis with (S)-Proline as a Chiral Auxiliary. Chemical Reviews, 105(5), 1825–1872.
  • Wipf, P., & Reeves, J. T. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12188-12242. [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid

As a Senior Application Scientist, I frequently design workflows for novel bifunctional building blocks that require nuanced handling strategies. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a highly versatile reagent, f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently design workflows for novel bifunctional building blocks that require nuanced handling strategies. 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a highly versatile reagent, featuring both a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a carboxylic acid for amidation or decarboxylative coupling. While alkynyl carboxylic acids serve as excellent, stable surrogates for volatile terminal alkynes, enhancing both the practicality and safety of their manipulation ()[1], their concentrated acidic nature and reactive functional groups demand a rigorous, causality-driven approach to personal protective equipment (PPE) and operational logistics.

Hazard Causality and Physicochemical Profile

Before selecting PPE, we must understand why specific protections are necessary. The oxane (tetrahydropyran) ring provides lipophilicity ()[2], which can enhance dermal penetration of the molecule. The carboxylic acid moiety is a primary irritant, responsible for localized pH drops upon contact with skin or ocular mucosa, leading to protein denaturation and resulting in GHS hazard classifications H315 and H319 (). Furthermore, while the terminal alkyne is relatively stable, it can form explosive metal acetylides if exposed to unpassivated copper or silver surfaces outside of controlled catalytic conditions.

Table 1: Quantitative Physicochemical and Hazard Summary

Property / Hazard ParameterValue / DesignationOperational Implication
Molecular Weight ~168.19 g/mol Moderate molecular weight; low volatility at RT.
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.)Mandates strict dermal and ocular barrier protection.
GHS Precautionary Codes P264, P280, P302+P352, P305+P351+P338Requires immediate access to eyewash and safety showers.
Storage Temperature 2–8 °C (Refrigerator)Must be allowed to reach RT before opening to prevent condensation.
Purity Threshold >95.0% (Typical)Impurities may include highly reactive residual alkynes or acids.

Advanced PPE Matrix: The Self-Validating Defense System

A robust safety protocol is self-validating: each layer of protection compensates for the potential failure of another.

  • Dermal Protection (Gloves): Causality: The lipophilic oxane ring facilitates the transport of the corrosive carboxylic acid through the stratum corneum. Selection: Standard latex is insufficient. Use Nitrile gloves (minimum 4 mil thickness) for routine handling. For prolonged exposure or bulk transfers, a double-gloving technique is required. The inner glove acts as a clean barrier, while the outer glove absorbs incidental contact and is frequently changed.

  • Ocular Protection: Causality: Corneal tissue is highly susceptible to acid-catalyzed hydrolysis. Selection:Chemical splash goggles (ANSI Z87.1 certified) . Safety glasses with side shields are inadequate because they do not form a seal against aerosolized droplets during vigorous stirring or sonication.

  • Respiratory Protection & Engineering Controls: Causality: While the compound has low volatility, aerosolization during powder/liquid transfer or sonication poses an inhalation risk. Selection: All manipulations must be performed inside a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm.

  • Body Protection: Causality: Splashes during quenching or extraction phases can penetrate standard clothing. Selection: A flame-resistant (FR) lab coat (e.g., Nomex) fully buttoned, combined with full-length trousers and closed-toe, non-porous shoes.

Operational Plan: Step-by-Step CuAAC Bioconjugation Workflow

To demonstrate the integration of PPE and safe handling, here is a self-validating protocol for utilizing 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid in a CuAAC reaction, where the terminal alkyne reacts with azides via copper-catalyzed 1,3-dipolar cycloaddition ()[3].

Step-by-Step Methodology:

  • Thermal Acclimation: Transfer the sealed vial of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid from the 2-8°C refrigerator to the fume hood. Allow it to equilibrate to room temperature for 30 minutes. Validation: This prevents atmospheric moisture from condensing inside the vial, which could degrade the reagent or cause pressure buildup.

  • PPE Verification: Don FR lab coat, chemical splash goggles, and double nitrile gloves.

  • Reagent Transfer: Using a positive displacement pipette (for liquids) or an anti-static spatula (for solids/viscous oils), transfer the required mass (e.g., 10 mg) into a pre-weighed 20 mL scintillation vial.

  • Solvent Addition: Dissolve the compound in an appropriate solvent (e.g., DMSO or DMF) to create a 100 mM stock solution. Cap the vial immediately.

  • Reaction Assembly: In a separate reaction vessel, combine the azide-tagged substrate, the alkyne stock solution, and the buffer.

  • Catalyst Addition: Add the copper(II) sulfate and sodium ascorbate (reducing agent) sequentially. Caution: Ascorbate generates reactive oxygen species; handle with care.

  • Execution: Seal the vessel and stir at room temperature.

  • Quenching: Quench the reaction using a metal chelator (e.g., EDTA) to sequester the copper catalyst, preventing uncontrolled alkyne oligomerization.

Workflow Start 1. PPE Donning & Hood Setup Equilibrate 2. Thermal Equilibration (2-8°C to RT) Start->Equilibrate Transfer 3. Reagent Transfer (Double Nitrile Gloves) Equilibrate->Transfer Reaction 4. CuAAC Assembly (Add Cu/Ascorbate) Transfer->Reaction Quench 5. EDTA Quenching (Sequestration) Reaction->Quench Disposal 6. Waste Segregation Quench->Disposal

Caption: Step-by-step operational workflow for handling 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid.

Disposal and Spill Management

Proper disposal is a critical component of the chemical lifecycle. Alkynyl carboxylic acids present dual disposal challenges: acidity and potential metal reactivity.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Ensure full PPE (goggles, double gloves, lab coat) is worn.

  • Neutralize: Cover the spill with a weak solid base, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃). Causality: A weak base neutralizes the carboxylic acid without generating the highly exothermic heat of neutralization associated with strong bases (like NaOH).

  • Absorb: Once effervescence ceases, sweep the neutralized matrix using an inert absorbent pad or vermiculite.

  • Dispose: Place the absorbed material into a designated, clearly labeled solid hazardous waste container.

Routine Waste Disposal:

  • Aqueous Waste: If the compound is used in aqueous buffers, the waste must be collected in a container designated for "Aqueous Acidic Waste." Do not mix with cyanide or sulfide wastes, as toxic gases could evolve.

  • Organic Waste: If dissolved in organic solvents (e.g., DMSO, DCM), dispose of in "Halogenated" or "Non-Halogenated" organic waste streams as dictated by the solvent.

  • Heavy Metal Waste: Reactions involving copper catalysts (CuAAC) must be segregated into a "Heavy Metal Waste" stream to comply with environmental toxicity regulations.

References

  • PubChem. "Oxane-2-carboxylic acid | C6H10O3 | CID 10964532". National Center for Biotechnology Information. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]

  • RSC Organic Chemistry Frontiers. "Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates". Royal Society of Chemistry. [Link]

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